molecular formula C12H17ClN2 B1351554 1-[1-(4-Chlorophenyl)ethyl]piperazine CAS No. 512776-10-2

1-[1-(4-Chlorophenyl)ethyl]piperazine

Cat. No.: B1351554
CAS No.: 512776-10-2
M. Wt: 224.73 g/mol
InChI Key: TXDDMVIATVZSAM-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)ethyl]piperazine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-chlorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDDMVIATVZSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389906
Record name 1-[1-(4-chlorophenyl)ethyl]piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512776-10-2
Record name 1-[1-(4-chlorophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Evolving Landscape of Chlorophenylpiperazine Synthesis: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Chlorophenylpiperazine Scaffold

The 1-arylpiperazine moiety, and specifically its chlorophenyl-substituted variant, represents a cornerstone in medicinal chemistry. Its privileged structure is a recurring motif in a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS). From antipsychotics and antidepressants to anxiolytics and beyond, the chlorophenylpiperazine core imparts crucial pharmacokinetic and pharmacodynamic properties. Its ability to engage with a range of G-protein coupled receptors, including serotonergic and dopaminergic subtypes, has cemented its status as a high-value pharmacophore.[1][2] This guide provides a comprehensive overview of both classical and novel synthetic strategies for accessing these vital derivatives, offering insights into the rationale behind methodological choices and empowering researchers to navigate this critical area of drug discovery.

I. Foundational Strategies: Building the Core Moiety

The construction of the fundamental N-arylpiperazine linkage has traditionally been approached from two primary directions: forming the piperazine ring onto a pre-existing chloroaniline or coupling a pre-formed piperazine with a chlorophenyl electrophile.

The Classical Approach: Ring Formation from Chloroanilines

A long-standing and cost-effective method involves the reaction of a chloroaniline with bis(2-chloroethyl)amine or a diethanolamine precursor.[3][4][5][6] This approach is particularly prevalent in large-scale industrial syntheses due to the low cost of starting materials.

Conceptual Workflow:

chloroaniline m-Chloroaniline cyclization Intramolecular Cyclization chloroaniline->cyclization diethanolamine Diethanolamine thionyl_chloride Thionyl Chloride (SOCl₂) diethanolamine->thionyl_chloride Chlorination bis_chloroethyl Bis(2-chloroethyl)amine thionyl_chloride->bis_chloroethyl bis_chloroethyl->cyclization Condensation cpp 1-(3-Chlorophenyl)piperazine cyclization->cpp

Figure 1: Classical synthesis via chloroaniline and a C4 synthon.

Expert Insights: The key to this method's success lies in the in situ formation of the bis(2-chloroethyl)amine from diethanolamine and a chlorinating agent like thionyl chloride.[3][5][6] This avoids handling the highly reactive and toxic nitrogen mustard directly. The subsequent condensation with the chloroaniline and intramolecular cyclization proceeds under relatively harsh conditions, often requiring high temperatures. While robust, this pathway can suffer from side reactions and purification challenges, making it less ideal for the synthesis of complex or sensitive analogues.

N-Arylation of Piperazine: A More Modular Approach

The direct arylation of piperazine with a suitable chlorophenyl electrophile offers greater flexibility and is often the preferred method in a research and development setting. This strategy encompasses several powerful named reactions.

II. The Dawn of Catalysis: Modernizing N-Arylation

The advent of transition-metal catalysis revolutionized C-N bond formation, providing milder and more efficient routes to chlorophenylpiperazine derivatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

Arguably the most significant advance in N-arylation chemistry, the Buchwald-Hartwig amination has become a mainstay for the synthesis of arylpiperazines.[2][4] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide (or triflate) with an amine.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the chlorophenyl halide, followed by coordination of the piperazine and subsequent reductive elimination to furnish the desired product and regenerate the catalyst. The choice of ligand is critical, with bulky, electron-rich phosphines generally providing the best results by promoting both the oxidative addition and reductive elimination steps.

aryl_halide Chlorophenyl Halide (e.g., 1-Bromo-2,3-dichlorobenzene) coupling Buchwald-Hartwig Coupling aryl_halide->coupling piperazine N-Boc-Piperazine piperazine->coupling pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) pd_catalyst->coupling ligand Phosphine Ligand (e.g., XPhos) ligand->coupling base Base (e.g., NaOtBu) base->coupling product N-Boc-(chlorophenyl)piperazine coupling->product deprotection Acidic Deprotection product->deprotection final_product Chlorophenylpiperazine Derivative deprotection->final_product

Figure 2: Buchwald-Hartwig amination workflow.

Field-Proven Protocol (General):

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chlorophenyl halide (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add a suitable solvent (e.g., toluene, dioxane, or THF).

  • Add the piperazine derivative (1.1-1.5 eq) and the base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness: The Buchwald-Hartwig amination is a highly reliable and versatile method, tolerant of a wide range of functional groups on both the aryl halide and the piperazine. This has made it invaluable in the synthesis of complex drug candidates, such as in the improved synthesis of Cariprazine and Brexpiprazole.[4]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed C-N coupling reaction that predates the palladium-based methods. While often requiring higher reaction temperatures and stoichiometric amounts of copper, modern advancements with improved ligands have revitalized its utility.

Expert Insights: The Ullmann reaction can be particularly effective for the arylation of piperazine with electron-deficient or sterically hindered aryl halides where palladium-based methods might be less efficient. It represents a complementary tool in the synthetic chemist's arsenal.

Nucleophilic Aromatic Substitution (SNAr)

When the chlorophenyl ring is activated by one or more strong electron-withdrawing groups (e.g., nitro, cyano, or trifluoromethyl groups), the direct nucleophilic substitution of a halide by piperazine can occur without the need for a metal catalyst.[4]

Causality: The electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction. This makes the SNAr pathway a highly efficient and atom-economical choice for appropriately substituted substrates. This strategy is frequently employed in the synthesis of kinase inhibitors and other complex heterocyclic systems.[4]

III. The Next Generation: Innovative and Green Synthetic Technologies

Recent years have seen a push towards more sustainable and efficient synthetic methodologies, with microwave-assisted synthesis and flow chemistry emerging as powerful platforms.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture. This often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. A notable example is the microwave-assisted reductive alkylation for the synthesis of trazodone analogues, achieving high yields in minutes.[7]

Key Advantages:

  • Rapid Reaction Times: Often reducing reaction times from hours to minutes.

  • Improved Yields: Minimizing side product formation.

  • Enhanced Reproducibility: Precise temperature control.

Flow Chemistry

Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that would be hazardous on a large scale in a batch reactor. The transition-metal-free synthesis of Ribociclib has been optimized for flow chemistry, highlighting the industrial potential of this technology.[4]

IV. Derivatization and Functionalization

Once the core chlorophenylpiperazine scaffold is in hand, further functionalization is typically required to produce the final drug candidate. Common subsequent reactions include N-alkylation, reductive amination, and amide bond formation.[4]

Comparative Summary of Core Synthesis Methods

MethodKey ReagentsAdvantagesDisadvantages
Classical Ring Formation Chloroaniline, Diethanolamine, SOCl₂Low-cost starting materials, suitable for large scale.Harsh conditions, potential for side products, limited scope.[3][5][6]
Buchwald-Hartwig Amination Chlorophenyl halide, Piperazine, Pd catalyst, Ligand, BaseHigh functional group tolerance, mild conditions, broad scope.Cost of catalyst and ligands, potential for metal contamination.[2][4]
Ullmann Condensation Chlorophenyl halide, Piperazine, Cu catalyst, Ligand, BaseGood for electron-deficient arenes, complementary to Pd methods.Often requires high temperatures, can require stoichiometric copper.[4]
SNAr Activated Chlorophenyl halide, PiperazineAtom-economical, no metal catalyst required.Limited to substrates with strong electron-withdrawing groups.[4]
Microwave-Assisted Various (applicable to many methods)Drastically reduced reaction times, often higher yields.Specialized equipment required, scalability can be a concern.[7]

V. Conclusion: A Forward-Looking Perspective

The synthesis of chlorophenylpiperazine derivatives has evolved significantly from its classical roots. While traditional methods remain relevant for the production of basic intermediates, modern catalytic techniques, particularly the Buchwald-Hartwig amination, have become the gold standard in research and development, offering unparalleled scope and efficiency. The increasing adoption of enabling technologies like microwave synthesis and flow chemistry promises to further refine these processes, making them more sustainable and cost-effective. For the modern medicinal chemist, a deep understanding of this diverse synthetic toolbox is essential for the rapid and efficient development of the next generation of chlorophenylpiperazine-based therapeutics.

References

  • International Journal of Pharmaceutical Sciences Review and Research, SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • MDPI, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Chemistry Portal, Synthesis of piperazines.
  • MDPI, New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • Google Patents, WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • ResearchGate, Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5).
  • MedchemExpress.com, 1-(4-Chlorophenyl)piperazine | Chemical Intermediate.
  • Google Patents, CN104402842A - Synthetic method of piperazidines drug intermediate.
  • PubMed, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023.
  • PubMed Central, New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1-[1-(4-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for unambiguous structure elucidation and purity assessment. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-[1-(4-Chlorophenyl)ethyl]piperazine, a key intermediate in the synthesis of various pharmacologically active agents. We will delve into the theoretical basis for predicting spectral features, present robust experimental protocols, and offer a detailed interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who rely on high-quality spectroscopic data to drive their projects forward.

Introduction: The Significance of this compound

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities. The specific compound, this compound, serves as a crucial building block, notably as a key intermediate in the synthesis of the antihistamine drug Cetirizine.[2] Given its role in pharmaceutical synthesis, ensuring its structural integrity is paramount. High-resolution NMR spectroscopy provides the necessary detail to confirm its identity and purity with confidence.

In this guide, we will systematically dissect the ¹H and ¹³C NMR spectra. The rationale behind chemical shifts, coupling patterns, and signal assignments will be explained, grounded in the fundamental principles of NMR and the specific electronic environment of the molecule.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the use of a well-defined experimental protocol. The following steps ensure reproducibility and data integrity.

Materials and Equipment
  • Analyte: this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3][4]

  • Deuterated Solvent: Chloroform-d (CDCl₃, >99.8% D)

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can lock on the solvent signal)[5]

  • Equipment: High-quality 5 mm NMR tubes, analytical balance, micropipettes, vortex mixer.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh the desired amount of the analyte. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C nucleus, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Choosing the Solvent: Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good dissolving power for nonpolar to moderately polar organic molecules and its well-characterized residual solvent peak (δ ≈ 7.26 ppm).[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[3][6] Gentle vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into the NMR tube. This critical step removes any particulate matter that could degrade magnetic field homogeneity and thus spectral resolution.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Spectrometer Setup and Data Acquisition
  • Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field during the experiment.[3]

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.[7]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 256-1024 scans, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135 Acquisition (Optional but Recommended):

    • The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating carbon types.[8][9][10] In a DEPT-135 spectrum, CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative (inverted) peaks. Quaternary carbons (C) are absent.[8][10]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.

Predicted Proton Environments

The molecule has several distinct proton environments:

  • Aromatic Protons (H-Ar): The protons on the 4-chlorophenyl ring. Due to the para-substitution, they will appear as a classic AA'BB' system, which often simplifies to two distinct doublets.

  • Methine Proton (H-a): The single proton on the carbon connecting the aromatic ring and the piperazine ring. It will be coupled to the adjacent methyl protons.

  • Methyl Protons (H-b): The three protons of the methyl group, coupled to the methine proton.

  • Piperazine Protons (H-c, H-d): The piperazine ring contains four CH₂ groups. Due to the chiral center at the methine carbon (C-a), the protons on each methylene group are diastereotopic. This means the two protons on a single CH₂ are chemically non-equivalent, as are the CH₂ groups on opposite sides of the ring. This leads to complex multiplet patterns.

  • Amine Proton (NH): The proton on the secondary amine of the piperazine ring. This signal is often broad due to quadrupole broadening and chemical exchange, and its chemical shift can be highly dependent on concentration and solvent.

>]; } enddot Caption: ¹H NMR Structural Assignments for this compound.
Data Interpretation and Peak Assignment

The following table summarizes the expected signals in the ¹H NMR spectrum.

LabelProton TypePredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
H-ArAromatic7.2-7.4d (AA'BB')4H~8.5 HzTypical region for benzene ring protons, deshielded by the electronegative chlorine atom.[11]
H-aMethine (CH)3.4-3.6q1H~6.7 HzDeshielded by both the aromatic ring and the adjacent nitrogen. Split into a quartet by the three H-b protons.
H-bMethyl (CH₃)1.3-1.5d3H~6.7 HzAliphatic proton signal. Split into a doublet by the single H-a proton.
H-c, H-dPiperazine (CH₂)2.3-2.9m8H-Complex, overlapping multiplets due to diastereotopicity and coupling between adjacent piperazine protons.[12][13][14]
NHAmine1.5-2.5 (variable)br s1H-Broad singlet due to exchange. Its position can vary significantly.[15]

¹³C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps assign them.

Predicted Carbon Environments
  • Aromatic Carbons (C-Ar): Six carbons in the chlorophenyl ring. Four will be CH carbons, one will be the carbon bonded to chlorine (C-Cl), and one will be the ipso-carbon bonded to the ethyl group (C-ipso).

  • Methine Carbon (C-a): The CH carbon of the ethyl group.

  • Methyl Carbon (C-b): The CH₃ carbon of the ethyl group.

  • Piperazine Carbons (C-c, C-d): Due to the chiral center, the four CH₂ carbons of the piperazine ring are expected to be non-equivalent, though they may overlap, resulting in two to four distinct signals.

>]; } enddot Caption: ¹³C NMR Structural Assignments for this compound.
Data Interpretation and Peak Assignment

The combination of the broadband decoupled ¹³C spectrum and the DEPT-135 spectrum allows for a confident assignment of all carbon signals.

LabelCarbon TypePredicted δ (ppm)DEPT-135 SignalRationale
C-ipsoAromatic C142-144AbsentQuaternary carbon attached to the ethyl group, typically deshielded.
C-ClAromatic C131-133AbsentQuaternary carbon attached to chlorine; its shift is influenced by the halogen's inductive effect.
C-ArAromatic CH128-130PositiveAromatic CH carbons typically resonate in this region. Two signals are expected for the four carbons.
C-aMethine CH62-65PositiveAliphatic carbon deshielded by the aromatic ring and adjacent nitrogen.
C-c, C-dPiperazine CH₂45-55NegativeAliphatic carbons adjacent to nitrogen. The diastereotopic nature may lead to multiple signals.[1]
C-bMethyl CH₃18-22PositiveTypical chemical shift for an aliphatic methyl group.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles of chemical environments and employing robust experimental protocols, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. The detailed assignment tables and visual aids serve as a practical reference for scientists in the field, ensuring the integrity of the materials used in the critical path of drug development.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • University of Wisconsin-Madison. NMR Sample Preparation. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Rochester Institute of Technology. Sample Preparation. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • PMC - NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Bulgarian Chemical Communications. (2018).
  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-[1-(4-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[1-(4-Chlorophenyl)ethyl]piperazine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. Due to a scarcity of published experimental data for this specific molecule, this document consolidates definitive identification data with high-quality, structure-based computational predictions for its acid-base chemistry (pKa), lipophilicity (logP), and aqueous solubility. The central focus of this guide is to bridge the data gap by providing detailed, field-proven, step-by-step experimental protocols for the empirical determination of these critical parameters. These methodologies are presented to empower researchers to perform self-validating characterization, ensuring data integrity for downstream applications.

Chemical Identity and Predicted Physicochemical Profile

A precise understanding of a compound's identity and fundamental properties is the bedrock of all further research. This section provides the definitive structural and identifying information for this compound, supplemented with computationally predicted physicochemical values to guide initial experimental design.

Molecular Identification
  • IUPAC Name: this compound

  • CAS Number: 512776-10-2

  • Molecular Formula: C₁₂H₁₇ClN₂

  • Molecular Weight: 224.73 g/mol

  • Canonical SMILES: CC(C1=CC=C(C=C1)Cl)N2CCNCC2

  • InChI Key: TXDDMVIATVZSAM-UHFFFAOYSA-N[1]



Summary of Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using established computational algorithms. These values are invaluable for initial assessment but require experimental verification for use in formal development and regulatory submissions.

PropertyPredicted ValueComputational Source
pKa (Strongest Basic) 8.95 ± 0.10ACD/Labs Percepta[2][3][4][5]
pKa (Weakest Basic) 4.80 ± 0.29ACD/Labs Percepta[2][3][4][5]
logP (Octanol-Water) 2.10 - 2.31XlogP[1], Chemicalize[6][7]
Aqueous Solubility (logS) -2.86 (at pH 7.4)Chemicalize[6][7]
Topological Polar Surface Area (TPSA) 15.27 ŲChemScene[8]

Scientific Discussion of Core Physicochemical Parameters

The predicted properties provide a quantitative starting point to understand the molecule's behavior. This section adds scientific context, explaining the structural basis for these values and their implications in a drug development context.

Acidity and Basicity (pKa)

The pKa value is a measure of a compound's ionization state at a given pH and is arguably the most critical physicochemical parameter, influencing solubility, permeability, protein binding, and formulation. As a substituted piperazine, this compound possesses two basic nitrogen atoms.

  • N4 (Tertiary Amine): The nitrogen atom at position 4 is a tertiary amine, substituted with the 1-(4-chlorophenyl)ethyl group. Its predicted pKa of ~4.80 suggests it is a moderately weak base. At physiological pH (~7.4), this nitrogen will exist in a dynamic equilibrium between its protonated (cationic) and neutral forms.

  • N1 (Secondary Amine): The nitrogen atom at position 1 is an unsubstituted secondary amine within the piperazine ring. Its predicted pKa of ~8.95 indicates it is the primary basic center of the molecule. This value is slightly lower than that of the parent piperazine (pKa₂ ≈ 9.7) due to the electron-withdrawing inductive effect of the bulky substituent on the opposing nitrogen. At physiological pH, this nitrogen will be predominantly protonated, rendering the molecule positively charged.

Causality & Insight: The presence of two distinct basic centers means the molecule's net charge and, consequently, its interactions with biological targets and membranes, will be highly pH-dependent. The strong basicity of the N1 amine ensures good aqueous solubility in acidic environments, such as the stomach.

Lipophilicity (logP & logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[9]

  • Predicted logP: The predicted logP of ~2.1-2.3 places the compound in a favorable range for drug-likeness, balancing aqueous solubility with the ability to permeate biological membranes.

  • logD vs. logP: For an ionizable compound like this, the distribution coefficient (logD) is more physiologically relevant than logP. Because the molecule is predominantly protonated and charged at pH 7.4, its effective lipophilicity (logD₇.₄) will be significantly lower than its logP (which describes only the neutral form). This pH-dependent lipophilicity is crucial for predicting its behavior as it moves through different pH compartments of the body.

Causality & Insight: The 4-chlorophenyl group is the primary contributor to the molecule's lipophilicity. The balance between this lipophilic moiety and the hydrophilic, ionizable piperazine ring is what governs its overall ADME potential. A logP in this range suggests a good likelihood of oral absorption.

Aqueous Solubility

Solubility is a prerequisite for absorption and bioavailability.[10][11][12] The predicted aqueous solubility (logS) of -2.86 corresponds to a concentration of approximately 1.38 x 10⁻³ mol/L, or ~310 µg/mL at pH 7.4.

Causality & Insight: This predicted value represents the intrinsic solubility of the free base at neutral pH. As a strong base (pKa ~8.95), the compound's solubility is expected to increase dramatically in acidic conditions (pH < 7) due to the formation of the highly soluble protonated piperazinium salt. This is a critical consideration for oral formulation design, as the compound will readily dissolve in the low-pH environment of the stomach. The thermodynamic solubility, determined from the solid form, is the most relevant measure for formulation development.[10][13]

Methodologies for Experimental Characterization

The following sections provide detailed, step-by-step protocols for the empirical determination of the key physicochemical properties. These methods are designed to be self-validating and produce high-integrity data suitable for research and development decision-making.

Visualization of the Physicochemical Workflow

The comprehensive characterization of a new chemical entity follows a logical progression. The workflow below illustrates the relationship between the core experimental determinations required to build a complete physicochemical profile.

G cluster_0 Phase 1: Material Validation cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Integration A Compound Acquisition (Synthesis & Purification) B Structural Confirmation (NMR, MS, Purity by HPLC) A->B Identity & Purity Check C Protocol 1: pKa Determination (Potentiometric Titration) B->C D Protocol 2: logD Determination (Shake-Flask @ pH 7.4) B->D E Protocol 3: Thermodynamic Solubility (Shake-Flask Incubation) B->E F Integrated Physicochemical Profile C->F Defines Ionization D->F Defines Lipophilicity E->F Defines Solubility

Sources

A Comprehensive Guide to the Pharmacological Investigation of 1-[1-(4-Chlorophenyl)ethyl]piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a structured framework for the preliminary pharmacological profiling of the novel chemical entity 1-[1-(4-Chlorophenyl)ethyl]piperazine. As of the latest literature review, specific pharmacological data for this compound is not publicly available. Therefore, this guide synthesizes established methodologies and insights from research on structurally related chlorophenyl)piperazine analogs to propose a comprehensive investigational plan. This document is intended to serve as a technical guide for researchers initiating studies on this and similar compounds.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] Its derivatives are known to exhibit activities including antipsychotic, antihistaminic, anticancer, and anthelmintic effects.[1][2][4] The incorporation of a chlorophenyl group often imparts specific receptor affinities, particularly for dopamine and serotonin receptors, as well as monoamine transporters.[5][6] The subject of this guide, this compound, represents a novel structure within this chemical class, and its pharmacological profile remains to be elucidated.

This guide will outline a systematic approach to characterizing the pharmacological properties of this compound, from initial synthesis and in vitro receptor binding to in vivo behavioral assays. The proposed experimental workflows are based on established protocols for similar piperazine derivatives and are designed to provide a foundational understanding of the compound's potential therapeutic utility and mechanism of action.

Proposed Synthetic Route and Chemical Characterization

While a specific synthesis for this compound is not documented, a plausible route can be extrapolated from known methods for analogous compounds. A potential synthetic pathway could involve the reductive amination of 4-chlorophenylacetone with piperazine.

Hypothetical Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-CPA 4-Chlorophenylacetone Reductive_Amination Reductive Amination (e.g., Sodium triacetoxyborohydride) 4-CPA->Reductive_Amination Piperazine Piperazine Piperazine->Reductive_Amination Target_Compound This compound Reductive_Amination->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Protocol for Synthesis and Purification:

  • Reaction Setup: To a stirred solution of 4-chlorophenylacetone (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

In Vitro Pharmacological Profiling

The initial pharmacological characterization should focus on determining the compound's affinity for key central nervous system (CNS) targets, given the known activities of related chlorophenylpiperazines.

Receptor Binding Affinity

A primary screen should assess the binding affinity of this compound for a panel of receptors, transporters, and ion channels. Based on the profiles of similar molecules, the initial panel should prioritize monoamine systems.

Table 1: Proposed Primary Radioligand Binding Screen

TargetRadioligandTissue/Cell LineReference Compound
Dopamine Transporter (DAT) [³H]WIN 35,428Striatal membranesCocaine
Serotonin Transporter (SERT) [³H]CitalopramCortical membranesFluoxetine
Norepinephrine Transporter (NET) [³H]NisoxetineCortical membranesDesipramine
Dopamine D₂ Receptor [³H]SpiperoneStriatal membranesHaloperidol
Dopamine D₄ Receptor [³H]NemonaprideCloned human D₄Clozapine
Serotonin 5-HT₁ₐ Receptor [³H]8-OH-DPATHippocampal membranesBuspirone
Serotonin 5-HT₂ₐ Receptor [³H]KetanserinCortical membranesKetanserin
Sigma-1 Receptor (S1R) -PentazocineBrain membranesHaloperidol
Sigma-2 Receptor (S2R) [³H]DTGBrain membranesHaloperidol

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from appropriate brain regions (e.g., striatum for DAT and D₂ receptors) or from cell lines expressing the recombinant human receptor subtypes.

  • Assay Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the specified radioligand and a range of concentrations of the test compound (this compound).

  • Determination of Non-specific Binding: Include wells with an excess of a known high-affinity ligand for the target to determine non-specific binding.

  • Separation: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Activity Assays

For targets where significant binding affinity is observed, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Functional Assay Workflow:

Functional_Assay_Workflow High_Affinity_Binding High Affinity Binding (Low Kᵢ value) Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ flux, uptake) High_Affinity_Binding->Functional_Assay Agonist Agonist Functional_Assay->Agonist Antagonist Antagonist Functional_Assay->Antagonist Inverse_Agonist Inverse Agonist Functional_Assay->Inverse_Agonist

Caption: Decision workflow for functional activity characterization.

Example Protocol: Dopamine Transporter Uptake Assay

  • Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT).

  • Assay Procedure: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., cocaine).

  • Initiate Uptake: Add [³H]dopamine to the wells and incubate for a short period.

  • Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

In Vivo Pharmacological Profiling

Based on the in vitro profile, a series of in vivo experiments should be designed to assess the compound's effects on behavior and physiology.

Pharmacokinetic Studies

A preliminary pharmacokinetic study is crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which will inform dose selection for subsequent pharmacodynamic studies.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cₘₐₓ Maximum plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
t₁/₂ Elimination half-life
AUC Area under the plasma concentration-time curve
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation
Brain Penetration Ratio of brain to plasma concentration

Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer this compound to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Processing: Separate plasma from the blood samples and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2.

Pharmacodynamic and Behavioral Assays

The choice of behavioral assays should be guided by the in vitro receptor binding and functional data. For example, if the compound shows high affinity for the dopamine transporter, locomotor activity and drug discrimination paradigms would be relevant.

Potential In Vivo Assays:

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Rotarod Test: To evaluate motor coordination and potential neurotoxicity.[7]

  • Forced Swim Test / Tail Suspension Test: To screen for potential antidepressant-like activity.

  • Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests: To screen for anticonvulsant activity.[7]

  • Prepulse Inhibition of Startle: To assess sensorimotor gating, relevant for antipsychotic potential.

Potential Therapeutic Indications

The potential therapeutic applications of this compound will depend on its overall pharmacological profile.

  • Dopamine Transporter Inhibitor: Potential for treating ADHD or as a psychostimulant. High selectivity over other monoamine transporters would be desirable.[5]

  • Dopamine D₄ Receptor Ligand: Potential for treating psychosis or cognitive deficits associated with schizophrenia.[8][9]

  • Sigma Receptor Ligand: May have applications in neuropathic pain, neurodegenerative diseases, or as an adjunct in cancer therapy.[10]

  • Anticonvulsant Activity: Potential for the treatment of epilepsy.[7]

Conclusion

While the pharmacological profile of this compound is currently unknown, its structural similarity to other pharmacologically active piperazine derivatives suggests it is a compound of interest for CNS drug discovery. The systematic approach outlined in this guide, progressing from chemical synthesis and in vitro characterization to in vivo pharmacokinetic and pharmacodynamic studies, provides a robust framework for elucidating its mechanism of action and therapeutic potential. The data generated from these studies will be critical in determining the future direction of research and development for this novel chemical entity.

References

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  • Molbank. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(o-chlorophenyl)piperazine. Available from: [Link]

  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Available from: [Link]

  • PubMed. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Available from: [Link]

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In Vitro Evaluation of 1-[1-(4-Chlorophenyl)ethyl]piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its favorable pharmacokinetic properties.[1] This six-membered heterocyclic ring containing two nitrogen atoms at opposite positions serves as a versatile building block for the synthesis of compounds with a wide array of biological activities.[2] Derivatives of piperazine have been extensively investigated for their therapeutic potential, particularly in oncology, where they have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle.[1][3] The 1-[1-(4-Chlorophenyl)ethyl]piperazine core, in particular, has emerged as a promising framework for the development of novel therapeutic agents, with research highlighting its potential in anticancer and antimicrobial applications.[4][5]

This technical guide provides an in-depth overview of the in vitro evaluation of this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to effectively assess the biological activity of this important class of compounds. The guide will delve into the rationale behind experimental design, provide detailed step-by-step methodologies for key assays, and present data in a clear and comparative format.

Core Principles of In Vitro Evaluation: A Self-Validating Approach

The in vitro evaluation of novel chemical entities is a critical step in the drug discovery pipeline. The primary goal is to establish a compound's biological activity, potency, and selectivity in a controlled laboratory setting. To ensure the trustworthiness and reproducibility of the data, every protocol must be designed as a self-validating system. This involves the inclusion of appropriate positive and negative controls, the use of standardized reagents and cell lines, and the adherence to rigorous data analysis procedures.

A typical workflow for the in vitro evaluation of potential anticancer agents begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more in-depth mechanistic studies to elucidate the mode of action.[1] For antimicrobial evaluation, the initial focus is on determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a range of pathogenic microorganisms.

Synthesis of this compound Derivatives: A Foundational Step

The journey of evaluating these derivatives begins with their chemical synthesis. A common synthetic route involves the reaction of a suitably substituted arylpiperazine with a derivative of 1-(4-chlorophenyl)ethanol. For instance, a general protocol for the synthesis of piperazine-linked derivatives may involve a nucleophilic substitution reaction between an intermediate compound and various arylpiperazines.[6] Another approach involves the reaction of 4-(bromomethyl)quinolin-2(1H)-one with arylpiperazines in the presence of potassium carbonate and a phase transfer catalyst.[2] The specific synthetic strategy will depend on the desired final structure and the nature of the substituents on the piperazine ring and the aryl moiety.

It is imperative to thoroughly characterize the synthesized compounds using techniques such as 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry to confirm their identity, purity, and structural integrity before proceeding with biological evaluation.[7]

In Vitro Anticancer Evaluation: Uncovering Cytotoxic Potential

A significant area of investigation for this compound derivatives is their potential as anticancer agents.[4][6] A battery of in vitro assays is employed to assess their cytotoxic and antiproliferative effects on various cancer cell lines.

Cytotoxicity and Cell Viability Assays

The initial screening of novel compounds typically involves assessing their ability to reduce the viability of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound that inhibits a biological process by 50%.[1]

Table 1: Reported In Vitro Anticancer Activity of Selected Piperazine Derivatives

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Arylpiperazine Derivative 8DU145Prostate Cancer8.25[4]
Arylpiperazine Derivative 9LNCaPProstate Cancer< 5[4]
Arylpiperazine Derivative 15LNCaPProstate Cancer< 5[4]
Piperazinone Derivative 7gHT-29Colon Cancer< 2[8]
Piperazinone Derivative 7gA549Lung Cancer< 2[8]
Phenylsulfonylpiperazine Derivative 3MCF7Breast Cancer4.48[9]
Vindoline-Piperazine Conjugate 23MDA-MB-468Breast Cancer1.00[10]
1,2,4-Triazine Derivative 5MCF-7Breast CancerPromising[11]
1,2,4-Triazine Derivative 7MCF-7Breast CancerPromising[11]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[7][8]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP, DU145 for prostate cancer) in a 96-well plate at a density of 5.0 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.[4][7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: The choice of cell lines should be relevant to the therapeutic area of interest (e.g., prostate cancer cell lines for evaluating anti-prostate cancer agents).[4] The incubation time is crucial as it allows for the compound to exert its effects. The use of controls is essential for validating the assay results.

Mechanism of Action Studies

Once a compound demonstrates significant cytotoxicity, further studies are necessary to elucidate its mechanism of action. These may include:

  • Apoptosis Assays: Techniques like flow cytometry with Annexin V/Propidium Iodide (PI) staining can determine if the compound induces programmed cell death.[11]

  • Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to see if the compound causes cell cycle arrest.[1]

  • Western Blot Analysis: This technique can be used to investigate the effect of the compound on the expression levels of key proteins involved in cell survival, proliferation, and apoptosis signaling pathways.[12]

dot

Signaling_Pathway_Inhibition cluster_0 Cancer Cell Growth_Factor_Receptor Growth Factor Receptor PI3K_AKT PI3K/AKT Pathway Growth_Factor_Receptor->PI3K_AKT Src_Kinases Src Family Kinases Growth_Factor_Receptor->Src_Kinases Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival Src_Kinases->Proliferation_Survival BCR_ABL BCR-ABL BCR_ABL->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition Leads to Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->PI3K_AKT Inhibition Piperazine_Derivative->Src_Kinases Inhibition Piperazine_Derivative->BCR_ABL Inhibition caption Figure 1: Potential mechanism of action of piperazine derivatives targeting multiple signaling pathways. [2]

Caption: Figure 1: Potential mechanism of action of piperazine derivatives targeting multiple signaling pathways.[1]

In Vitro Antimicrobial Evaluation: Combating Pathogenic Microbes

Certain this compound derivatives have also been investigated for their antimicrobial properties.[5][13][14] The in vitro evaluation of these compounds involves determining their efficacy against a panel of clinically relevant bacteria and fungi.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus niger) in a suitable broth.[5][14]

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a known antibiotic or antifungal agent).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Causality Behind Experimental Choices: The choice of microorganisms should include both Gram-positive and Gram-negative bacteria, as well as relevant fungal species, to assess the spectrum of activity.[5] The broth microdilution method is a standardized and widely accepted technique for MIC determination, allowing for reproducible and comparable results.

dot

Antimicrobial_Assay_Workflow cluster_0 Experimental Workflow Start Start: Prepare Microbial Inoculum Serial_Dilution Prepare Serial Dilutions of Piperazine Derivative Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination End End: Analyze Results MBC_MFC_Determination->End caption Figure 2: General workflow for in vitro antimicrobial susceptibility testing.

Caption: Figure 2: General workflow for in vitro antimicrobial susceptibility testing.

Conclusion: Paving the Way for Further Development

The in vitro evaluation of this compound derivatives is a crucial first step in assessing their therapeutic potential. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data on their anticancer and antimicrobial activities. Promising results from these in vitro studies can then provide a strong rationale for advancing the most potent and selective compounds to further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling.[12][15] The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2018). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (2016). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). MDPI. Retrieved January 17, 2026, from [Link]

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  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[4][8]Oxazolo[4,5-D]Pyrimidines. (2015). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes & Experimental Protocols for 1-[1-(4-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Characterization of a Novel Piperazine Derivative

Section 1: Introduction and Scientific Context

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its prevalence is due to its versatile physicochemical properties, including the presence of two basic nitrogen atoms that can be protonated at physiological pH, enabling critical interactions with biological targets.[3] The specific compound, 1-[1-(4-Chlorophenyl)ethyl]piperazine , is a synthetic derivative whose biological profile is not extensively documented in publicly available literature.

This guide, therefore, serves as a comprehensive roadmap for its initial preclinical characterization. Drawing from the known pharmacology of structurally related compounds, such as 1-(4-Chlorophenyl)piperazine (pCPP), which is known to interact with the central serotonin system, we will establish a logical, tiered approach to elucidate the compound's mechanism of action, potency, and preliminary drug-like properties. The protocols outlined herein are designed for researchers in drug discovery and development, providing not just procedural steps but the critical scientific rationale behind them.

Physicochemical Profile (Illustrative)

Before biological evaluation, fundamental physicochemical properties must be established.

PropertyValueMethod
Molecular Formula C₁₂H₁₇ClN₂N/A
Molecular Weight 224.73 g/mol N/A
Purity (as supplied) >98%HPLC, ¹H-NMR
Aqueous Solubility (pH 7.4) To be determinedKinetic/Thermodynamic Solubility Assay
LogP 2.3062 (Calculated)[4]HPLC, Shake-flask method
pKa To be determinedPotentiometric titration, UV-spectroscopy

Section 2: Safety, Handling, and Storage

Proper handling of any novel chemical entity is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar piperazine derivatives provide a strong basis for establishing safe handling procedures.

2.1 Hazard Identification (Based on Analogs)

Based on GHS classifications for related chlorophenyl-piperazine compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal): May be harmful if swallowed or in contact with skin.

  • Skin Irritation/Corrosion: Causes skin irritation and potentially severe skin burns.

  • Eye Damage/Irritation: Causes serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

2.2 Personal Protective Equipment (PPE) and Handling

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.[7]

  • Eye Protection: Use chemical safety goggles or a face shield.[7]

  • Skin and Body Protection: Wear a lab coat. Ensure exposed skin is not in contact with the compound.[8]

  • General Hygiene: Avoid dust formation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

2.3 Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] For long-term storage, -20°C is recommended.[9]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Assess the stability of the compound in solution over time.

Section 3: Protocol 1 - Primary Target Screening via Radioligand Binding Assays

Rationale: The initial step in characterizing a novel compound is to understand its primary biological targets. The structural motif of a (chlorophenyl)alkyl-piperazine suggests a high probability of interaction with monoamine G-protein coupled receptors (GPCRs) and transporters, which are common targets for CNS-active drugs.[1][10] A competitive radioligand binding assay is the gold-standard method to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor or transporter.[3] This protocol focuses on key serotonin (5-HT) and dopamine (D) targets due to their relevance to the pharmacology of structural analogs.[11]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane Membrane Preparation (from cells/tissue) Plate 96-Well Plate Setup (Total, Non-Specific, Test) Membrane->Plate Ligand Radioligand Stock (e.g., [3H]-Spiperone) Ligand->Plate Compound Test Compound Dilution Series Compound->Plate Incubate Incubate at Defined Temperature & Time Plate->Incubate Harvest Harvest onto Filtermat (Separate bound/unbound) Incubate->Harvest Scintillation Scintillation Counting (Measure radioactivity) Harvest->Scintillation Analysis Data Analysis (Calculate % Inhibition, IC50, Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

3.1 Materials

  • Test Compound: this compound

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human receptor of interest (e.g., HEK293-hD₂R, CHO-h5-HT₂AR).

  • Radioligands: e.g., [³H]-Spiperone (for D₂), [³H]-Ketanserin (for 5-HT₂A), [³H]-Citalopram (for SERT).

  • Competitors (for non-specific binding): e.g., Haloperidol (for D₂), Mianserin (for 5-HT₂A), Fluoxetine (for SERT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail

  • Apparatus: 96-well plates, cell harvester, liquid scintillation counter.

3.2 Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 or 1:10 dilution) in assay buffer to achieve final assay concentrations ranging from 1 pM to 10 µM.

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL non-labeled competitor (at a high concentration, e.g., 10 µM Haloperidol), 50 µL radioligand, 100 µL membrane preparation.[3]

    • Test Compound: 50 µL of each test compound dilution, 50 µL radioligand, 100 µL membrane preparation.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C), as optimized for each receptor target.[12]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound ligand.

  • Detection: Allow the filters to dry, then place them in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3.3 Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

    • % Inhibition = 100 * (1 - [(Test CPM - NSB CPM) / (TB CPM - NSB CPM)])

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/ Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Illustrative Target Affinity Profile

TargetRadioligandKi (nM)
Dopamine D₂[³H]-Spiperone15
Serotonin 5-HT₂A[³H]-Ketanserin8
Serotonin 5-HT₁A[³H]-8-OH-DPAT250
Serotonin Transporter (SERT)[³H]-Citalopram1,200
Dopamine Transporter (DAT)[³H]-WIN 35,428>10,000
Norepinephrine Transporter (NET)[³H]-Nisoxetine>10,000

Section 4: Protocol 2 - In Vitro Functional Activity Assessment

Rationale: A binding assay reveals affinity but not efficacy. It cannot distinguish between an agonist (which activates a receptor), an antagonist (which blocks an agonist), or an inverse agonist (which reduces basal receptor activity). Therefore, a functional, cell-based assay is essential to determine the compound's mode of action at its primary targets. For GPCRs like the D₂ and 5-HT₂A receptors, common functional readouts include second messenger modulation (e.g., cAMP, IP₃) or β-arrestin recruitment.

Functional Modality Diagram

G cluster_receptor cluster_ligands Inactive Inactive Receptor Active Active Receptor Agonist Agonist Agonist->Active Stabilizes Active State (Signal ON) Antagonist Antagonist Antagonist->Inactive Binds, No Effect on State (Blocks Agonist) InverseAgonist Inverse Agonist InverseAgonist->Inactive Stabilizes Inactive State (Signal OFF)

Caption: Ligand effect on receptor functional state.

4.1 Methodology: cAMP Accumulation Assay (for Gαi-coupled receptors like D₂)

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-hD₂R) in appropriate media.

  • Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode):

    • Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

    • Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist (e.g., Quinpirole for D₂). This step is preceded by the addition of a phosphodiesterase inhibitor like IBMX to allow cAMP to accumulate.

    • Incubate for a defined period (e.g., 30 minutes).

  • Assay Procedure (Agonist Mode):

    • Treat cells with varying concentrations of the test compound in the presence of IBMX.

    • Incubate for a defined period.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against compound concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against compound concentration to calculate the IC₅₀ . This can be converted to an antagonist constant (Kb) using the Gaddum equation.

Section 5: References

  • Al-Zoubi, M. S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved January 17, 2026, from [Link]

  • Cureus. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof. Retrieved January 17, 2026, from

  • PubMed. (2018). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Retrieved January 17, 2026, from

  • ResearchGate. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved January 17, 2026, from [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved January 17, 2026, from [Link]

  • NIH National Library of Medicine. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved January 17, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing piperazine pharmaceutical intermediate. Retrieved January 17, 2026, from

  • ResearchGate. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 17, 2026, from [Link]

Sources

Application Note: Quantitative and Qualitative Analysis of 1-[1-(4-Chlorophenyl)ethyl]piperazine and its Metabolites in Biological Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[1-(4-Chlorophenyl)ethyl]piperazine is a synthetic compound belonging to the piperazine class, a group of substances with a wide range of pharmacological activities. Members of this class are utilized in pharmaceuticals and have also been identified as designer drugs.[1][2] The structural similarity of this compound to other psychoactive piperazines necessitates the development of sensitive and specific analytical methods for its detection and quantification in biological matrices. This is crucial for applications in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic (DMPK) studies.

This application note provides a comprehensive guide to the analysis of this compound and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the chosen methodologies, from sample preparation to data analysis, to ensure scientific integrity and provide a robust protocol for researchers.

Predicted Metabolic Pathways

While specific metabolic data for this compound is not extensively documented, its metabolism can be predicted based on the known biotransformation of structurally similar compounds, such as 1-(3-chlorophenyl)piperazine (mCPP) and other phenylethylamine derivatives.[3][4] The primary metabolic routes are expected to involve Phase I reactions, including oxidation and hydrolysis, followed by Phase II conjugation.

Key predicted metabolic transformations include:

  • Hydroxylation of the aromatic ring: The chlorophenyl group is a likely site for hydroxylation.

  • N-dealkylation: Cleavage of the ethylpiperazine side chain from the chlorophenyl moiety.

  • Piperazine ring degradation: Opening and subsequent degradation of the piperazine ring structure.[3]

  • Oxidation of the ethyl side chain: The ethyl group may undergo oxidation.

  • Conjugation: The hydroxylated metabolites are likely to be conjugated with glucuronic acid or sulfate for excretion.[3]

Metabolic Pathway of this compound parent This compound metabolite1 Aromatic Hydroxylation (Hydroxy-1-[1-(4-chlorophenyl)ethyl]piperazine) parent->metabolite1 Phase I (CYP450) metabolite2 Piperazine Ring Opening parent->metabolite2 Phase I metabolite3 N-Dealkylation (1-(4-Chlorophenyl)ethylamine) parent->metabolite3 Phase I metabolite4 Side-Chain Oxidation parent->metabolite4 Phase I conjugate Glucuronide/Sulfate Conjugates metabolite1->conjugate Phase II (UGTs, SULTs)

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

The objective of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interferences, and concentrate the sample for enhanced sensitivity. Solid-phase extraction is a widely used technique for piperazine derivatives in urine.[5]

Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of an internal standard solution (e.g., deuterated analog of the parent compound) and 500 µL of a β-glucuronidase/arylsulfatase solution to hydrolyze conjugated metabolites. Incubate at 50-60°C for 1-2 hours. This step is critical for detecting metabolites that have undergone Phase II conjugation.[6]

  • pH Adjustment: Adjust the pH of the hydrolyzed sample to approximately 9-10 with a suitable buffer (e.g., ammonium hydroxide). This ensures that the piperazine nitrogen atoms are in their free base form, which is optimal for extraction.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a mild organic solvent (e.g., 20% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the acidic functional groups on the SPE sorbent, releasing the analytes.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for derivatization.

Derivatization

Due to the polar nature of the piperazine moiety and its metabolites, derivatization is often necessary to improve their volatility and thermal stability for GC analysis. Perfluoroacylation is a common and effective derivatization technique for piperazines.[6][7]

Protocol:

  • To the reconstituted sample extract, add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature.

  • Evaporate the excess derivatizing agent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.

Experimental Workflow sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe derivatization Derivatization (e.g., PFPA) spe->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Analysis gcms->data

Caption: General experimental workflow for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrumentation used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

GC Conditions:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Scan Mode Full Scan (m/z 50-550) for qualitative analysis and metabolite identification. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Interpretation

Mass Spectral Fragmentation

The identification of this compound and its metabolites relies on the interpretation of their mass spectra. The fragmentation of N-substituted piperazines is typically initiated by the nitrogen atoms of the piperazine ring.[8][9]

Expected Fragmentation Patterns:

  • Parent Compound (derivatized): The molecular ion may be weak or absent. Key fragments will arise from cleavage of the bonds adjacent to the nitrogen atoms.

  • Alpha-cleavage: Cleavage of the C-C bond between the ethyl group and the chlorophenyl ring.

  • Piperazine Ring Fragmentation: Characteristic ions corresponding to the piperazine ring and its fragments will be observed. Common fragments for the piperazine ring itself are often seen at m/z 56 and 84.[7][9]

  • Metabolites: The mass spectra of metabolites will show characteristic mass shifts corresponding to the metabolic modifications (e.g., +16 amu for hydroxylation).

Table of Predicted Ions for SIM Analysis (as PFPA derivatives):

CompoundPredicted Quantifier Ion (m/z)Predicted Qualifier Ions (m/z)
This compound[M-CH3]+[M-C8H8Cl]+, Piperazine fragments
Hydroxylated Metabolite[M-CH3]+[M-C8H7ClOH]+, Piperazine fragments
N-dealkylated Metabolite[M]+Fragments of derivatized piperazine

Note: The exact m/z values will depend on the derivatizing agent used and the specific fragmentation pathways.

Method Validation

For quantitative applications, the analytical method should be fully validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using fortified blank matrix samples over the expected concentration range. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[6][10]

  • Accuracy and Precision: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (as relative standard deviation, %RSD) should be ≤15%.[6]

  • Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.[6]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Conclusion

This application note provides a detailed framework for the development and implementation of a robust GC-MS method for the analysis of this compound and its metabolites. The proposed protocols for sample preparation, derivatization, and GC-MS analysis, combined with an understanding of the predicted metabolic pathways and fragmentation patterns, will enable researchers in various fields to accurately identify and quantify this compound in biological samples. As with any analytical method, optimization and validation are essential to ensure reliable and defensible results.

References

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]

  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Analytical Toxicology. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Piperazine. NIST WebBook. [Link]

  • 1-(4-Chlorophenyl)piperazine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. [Link]

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Archiv der Pharmazie. [Link]

  • Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. In Vivo. [Link]

Sources

Application Note: Utilizing 1-[1-(4-Chlorophenyl)ethyl]piperazine as a Selective Ligand for Dopamine D4 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, is a key target in neuropsychiatric drug discovery due to its significant role in cognitive processes, attention, and its implication in disorders such as schizophrenia and ADHD.[1] Phenylpiperazine derivatives have emerged as a versatile class of compounds exhibiting a wide range of pharmacological activities, often targeting dopaminergic and serotonergic systems.[2][3] This application note provides a comprehensive guide for the use of 1-[1-(4-Chlorophenyl)ethyl]piperazine, a specific phenylpiperazine derivative, as a high-affinity ligand for the dopamine D4 receptor. While extensive characterization of this particular molecule is ongoing, its structural similarity to known potent D4R ligands suggests its utility as a valuable research tool.[1][4]

This document outlines detailed protocols for characterizing the binding of this compound to the human dopamine D4 receptor, including membrane preparation, saturation binding analysis, and competitive binding assays to determine affinity (Ki) values. These protocols are designed to be self-validating and provide a robust framework for researchers investigating novel D4R-targeted therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the ligand's properties is crucial for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 512776-10-2[5]
Molecular Formula C12H17ClN2[5]
Molecular Weight 224.73 g/mol [5]
Appearance Crystalline solid
Purity ≥95%[6]

Experimental Workflows

Overall Experimental Design

The characterization of a novel ligand involves a multi-step process to ascertain its affinity and selectivity for the target receptor. The following diagram illustrates the general workflow.

G cluster_0 Phase 1: Receptor Preparation cluster_1 Phase 2: Ligand Characterization cluster_2 Phase 3: Data Analysis prep Cell Culture & Transfection (e.g., HEK293 with hD4R) harvest Cell Harvesting prep->harvest homogenize Homogenization & Membrane Isolation harvest->homogenize saturation Saturation Binding Assay (Determine Kd and Bmax of Radioligand) homogenize->saturation competition Competitive Binding Assay (Determine Ki of this compound) homogenize->competition analysis Non-linear Regression Analysis (Prism, etc.) saturation->analysis competition->analysis results Determination of Affinity (Ki), Selectivity Profile analysis->results G ligand This compound (Agonist) d4r Dopamine D4 Receptor ligand->d4r Binds to gi Gi/o Protein d4r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Conversion atp ATP atp->ac response Cellular Response (e.g., modulation of ion channel activity) camp->response Leads to

Caption: Dopamine D4 receptor signaling pathway.

Expected Results and Troubleshooting

  • Saturation Assay: The specific binding should be saturable, and the Scatchard plot (if generated) should be linear, indicating a single population of binding sites.

  • Competitive Assay: A sigmoidal dose-response curve should be observed, with the curve spanning from 100% to 0% specific binding.

  • High Non-specific Binding: If non-specific binding is greater than 30% of total binding, consider reducing the membrane protein concentration, increasing the number of washes, or pre-treating filters with a higher concentration of PEI.

  • Low Specific Binding: This may indicate low receptor expression in the membrane preparation, inactive receptors, or issues with the radioligand. Verify the integrity of the membrane preparation and the radioligand.

  • Poor Reproducibility: Ensure accurate pipetting, thorough mixing of reagents, and consistent incubation times and temperatures.

Conclusion

This compound represents a promising tool for the investigation of the dopamine D4 receptor. The protocols outlined in this application note provide a robust framework for its characterization as a receptor binding ligand. By following these methodologies, researchers can accurately determine its binding affinity and further explore its potential in elucidating the role of the D4 receptor in health and disease.

References

  • Zanetti, M. et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters, 229(2), 130-134. [Link]

  • Stoner, M. A. et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(4), 849-858. [Link]

  • Wikipedia. Phenylpiperazine. [Link]

  • Kamiya Biomedical Company. Rat Dopamine Receptor D4 (DRD4) ELISA. [Link]

  • Cloud-Clone Corp. ELISA Kit for Dopamine Receptor D4 (DRD4). [Link]

  • Che, T. et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3389-3401. [Link]

  • del Bello, F. et al. (2016). A Novel Class of Dopamine D4 Receptor Ligands Bearing an Imidazoline Nucleus. ChemMedChem, 11(8), 827-838. [Link]

  • Wang, S. et al. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science, 360(6387), 433-437. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Wang, X. et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50713. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

Sources

Application Note: Standard Protocol for the Dissolution of 1-[1-(4-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for the dissolution of 1-[1-(4-Chlorophenyl)ethyl]piperazine, an arylpiperazine derivative. Due to its chemical structure, which includes a lipophilic chlorophenyl group and a basic piperazine moiety, this compound exhibits poor solubility in neutral aqueous solutions but is soluble in various organic solvents. This guide outlines procedures for preparing both organic stock solutions and aqueous solutions through pH modification, ensuring reproducible and accurate results for researchers, scientists, and drug development professionals. The methodologies are grounded in the physicochemical properties of arylpiperazines and include safety precautions, troubleshooting, and quality control measures.

Physicochemical Properties & Solubility Rationale

This compound belongs to the arylpiperazine class of compounds, which are widely investigated in medicinal chemistry.[1] Its structure dictates its solubility profile. The presence of the 4-chlorophenyl and ethyl groups confers significant lipophilicity, predicting low intrinsic water solubility. However, the piperazine ring contains two nitrogen atoms that are basic.[2][3] The pKa values for the parent piperazine molecule are 5.35 and 9.73.[2] This basicity is the key to enhancing aqueous solubility; in an acidic environment, the nitrogen atoms can become protonated, forming a more soluble salt.

A structurally related compound, 1-(4-chlorophenyl)piperazine, demonstrates good solubility in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol, but very poor solubility in a pH 7.2 buffer.[4] We can confidently extrapolate that this compound will exhibit a similar, if not more pronounced, solubility profile due to the addition of the ethyl group.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₇ClN₂[5]
Molecular Weight 224.73 g/mol [5]
Appearance Typically a crystalline solid
Core Functional Group Piperazine[2]
Key Structural Features 4-chlorophenyl group, ethyl linker, piperazine ringN/A
Predicted Solubility Low in water; Soluble in organic solvents (DMSO, DMF, Ethanol); Soluble in acidic aqueous solutions.[4]
Basicity The piperazine moiety contains two basic nitrogen atoms, allowing for salt formation.[2][6]

Health and Safety Precautions

Researchers must handle this compound with appropriate caution. Safety Data Sheets (SDS) for analogous piperazine derivatives indicate potential hazards.

  • Hazard Classification: May cause skin, eye, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8][10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Dissolution Workflow Decision Guide

The choice of solvent is dictated by the experimental application. This diagram outlines the decision-making process for selecting the appropriate dissolution protocol.

DissolutionWorkflow start Start: Solid Compound decision What is the final application? start->decision protocol1 Protocol 1: Organic Stock (e.g., for chemical synthesis, non-aqueous assays) decision->protocol1 Organic System protocol2 Protocol 2: Aqueous Solution (e.g., for cell culture, in vivo studies, biological assays) decision->protocol2 Aqueous System end_note Note: Always prepare fresh or store stock appropriately. protocol1->end_note protocol2->end_note

Caption: Decision workflow for selecting the appropriate dissolution protocol.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Organic Stock Solutions

This protocol is recommended for applications where an organic solvent is permissible. DMSO is the preferred solvent due to its high solubilizing power and compatibility with subsequent dilution into aqueous media for many (but not all) biological assays.

Materials:

  • This compound solid

  • Anhydrous Dimethyl sulfoxide (DMSO), ≥99.7%

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a tared weighing vessel.

  • Transfer: Carefully transfer the solid to an appropriate-sized volumetric flask.

  • Solvent Addition: Add a portion (approx. 50-70% of the final volume) of DMSO to the flask.

  • Dissolution: Cap the flask and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, utilize a sonicator bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can be applied, but stability at elevated temperatures should be pre-determined.

  • Final Volume: Once the solid is completely dissolved, add DMSO to bring the solution to the final target volume.

  • Homogenization: Invert the flask 10-15 times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent freeze-thaw cycles.

Solubility Reference for a Related Compound (1-(4-chlorophenyl)piperazine): [4]

  • DMSO: 30 mg/mL

  • Ethanol: 30 mg/mL

  • DMF: 30 mg/mL

Protocol 2: Preparation of Aqueous Solutions via pH Adjustment

This protocol leverages the basic nature of the piperazine ring to achieve dissolution in aqueous buffers, which is critical for most biological experiments. The principle is to protonate the basic nitrogen atoms, forming a water-soluble hydrochloride salt.

Protonation cluster_0 Insoluble Base Form cluster_1 Soluble Salt Form Compound R-N plus_hcl + HCl (acid) Compound->plus_hcl ProtonatedCompound R-NH⁺   Cl⁻ plus_hcl->ProtonatedCompound

Caption: Protonation of the piperazine nitrogen enhances aqueous solubility.

Method A: Direct Dissolution in Acid

  • Weigh: Accurately weigh the compound.

  • Solubilize: Add a stoichiometric equivalent (or slight excess) of aqueous acid, such as 0.1 M Hydrochloric Acid (HCl). Vortex until the compound fully dissolves.

  • Dilute: Dilute the dissolved salt to the desired final concentration using the appropriate aqueous buffer or saline.

  • Verify pH: Check the final pH of the solution and adjust if necessary for your specific application. Ensure the pH remains in a range that maintains solubility and is compatible with the assay.

Method B: Co-solvent and pH Adjustment

This method is useful when starting from a concentrated organic stock.

  • Prepare Organic Stock: Prepare a high-concentration stock solution in DMSO or Ethanol as described in Protocol 1 .

  • Prepare Buffer: Use an acidic buffer (e.g., citrate buffer pH 4-5, or saline adjusted with HCl).

  • Dilution: While vortexing the acidic buffer, slowly add the required volume of the organic stock solution dropwise. The vortexing ensures rapid dispersion and prevents localized precipitation.

  • Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the final buffer conditions.

Quality Control and Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Dissolution Concentration is above solubility limit; Insufficient energy input.- Increase sonication time or vortexing duration. - Gently warm the solution (e.g., to 37°C) and monitor for degradation. - Reduce the target concentration.
Precipitation Upon Dilution The compound is crashing out of solution as the pH rises or the solvent composition changes.- Ensure the receiving aqueous buffer is sufficiently acidic. - Decrease the final concentration. - Increase the percentage of co-solvent (e.g., DMSO), if the experiment allows.
Solution appears cloudy Possible formation of fine precipitate or presence of insoluble impurities.- Filter the solution through a 0.22 µm syringe filter appropriate for the solvent (e.g., PTFE for organic, PVDF for aqueous). - Confirm dissolution by checking the UV absorbance spectrum if a chromophore is present (a related compound has λmax at 258 nm).[4]

References

  • Solubility of Things. Piperazine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • SelfDecode. Piperazine. Available from: [Link]

  • PubChem, National Institutes of Health. Piperazine. Available from: [Link]

  • PubMed Central. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Available from: [Link]

  • ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures | Request PDF. Available from: [Link]

  • PubChem, National Institutes of Health. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Available from: [Link]

  • PubChem, National Institutes of Health. 1,4-Bis(4-chlorophenyl)piperazine. Available from: [Link]

  • MDPI. Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Journal of Pharmaceutical and Chemical Research. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • MDPI. Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. Available from: [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link]

  • PubMed Central. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available from: [Link]

  • GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Available from: [Link]

  • Repozytorium PK. Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure a. Available from: [Link]

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Guide to the Preparation and Storage of 1-[1-(4-Chlorophenyl)ethyl]piperazine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for the small molecule 1-[1-(4-Chlorophenyl)ethyl]piperazine. Ensuring the integrity and accurate concentration of stock solutions is fundamental to achieving reproducible and reliable experimental results.[1] This guide synthesizes field-proven insights and established laboratory practices to explain the critical causality behind experimental choices, from solvent selection to long-term storage protocols. Adherence to these protocols will help researchers maintain compound stability, prevent degradation, and ensure the validity of their scientific findings.

Introduction and Compound Profile

This guide provides a self-validating framework for preparing and storing this compound solutions, ensuring that the compound's integrity is maintained from the vial to the experimental assay.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound1-(4-Chlorophenyl)piperazine (Analog)1-[1-(2-chlorophenyl)ethyl]piperazine (Isomer)
CAS Number 512776-10-238212-33-8[5][6]512775-15-4[7]
Molecular Formula C₁₂H₁₇ClN₂C₁₀H₁₃ClN₂[5][6]C₁₂H₁₇ClN₂[7]
Molecular Weight 224.73 g/mol 196.68 g/mol [6]224.73 g/mol [7]
Appearance Not specified (likely solid)Crystalline solid[5]Not specified
Solubility (Reported) Data not availableDMSO: 30 mg/mLDMF: 30 mg/mLEthanol: 30 mg/mL[5]Data not available
Calculated LogP Data not availableData not available2.3062[7]

Note: Data for the exact target compound is limited. Properties of closely related analogs are provided for guidance in solvent selection and handling.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical compound. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[8][9]

  • Ventilation: Handle the compound, especially in its powdered form, in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[8][10]

  • Spill Management: In case of a spill, avoid dust formation.[8] Collect the material using appropriate tools and dispose of it as hazardous chemical waste according to local regulations.[8]

  • General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]

Protocol I: Preparation of a High-Concentration Primary Stock Solution

The initial step involves creating a concentrated primary stock solution, typically in a non-aqueous solvent, which can be stored for long periods and used for subsequent dilutions.[3]

Principle and Solvent Selection

The choice of solvent is critical and is governed by the solute's properties.[12][13] For many nonpolar or moderately polar small molecules used in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power and miscibility with aqueous media.[14] Based on the high solubility of the related analog 1-(4-Chlorophenyl)piperazine in DMSO (30 mg/mL), DMSO is the recommended solvent.[5] The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be easily diluted to working concentrations.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous, high-purity DMSO (Biotechnology Grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial or polypropylene microcentrifuge tube

  • Micropipettes and sterile tips

  • Vortex mixer

  • Calculator for molarity calculations

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required to achieve the desired molar concentration and volume.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mM Stock: To make 1 mL of a 10 mM stock solution of a compound with MW = 224.73 g/mol :

      • Mass (mg) = 10 mmol/L × 0.001 L × 224.73 g/mol × 1000 mg/g = 2.25 mg

  • Weighing the Compound: Before opening the vial, centrifuge it briefly to collect all the powder at the bottom.[15] Accurately weigh the calculated mass of the compound into a tared, clean, and dry vial. For small quantities (<10 mg), it is often recommended to add the solvent directly to the supplier's vial to avoid transfer loss.[15]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial containing the compound. Ensure the solvent comes into contact with all areas of the vial to dissolve any powder that may have coated the walls.[15]

  • Dissolution: Tightly cap the vial. Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain. If necessary, gentle warming in a water bath (37°C) can aid dissolution, but check compound stability information first.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Proper labeling is essential to prevent errors.[16]

dot

G cluster_prep Protocol I: Primary Stock Preparation calc 1. Pre-Calculation (Mass, Volume, Molarity) weigh 2. Weigh Compound (Use analytical balance) calc->weigh Determine target mass add_solvent 3. Add Solvent (e.g., DMSO) weigh->add_solvent Transfer to vial dissolve 4. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve Ensure full contact label_vial 5. Label Clearly (Name, Conc., Date) dissolve->label_vial Confirm clarity store 6. Store Appropriately (-20°C or -80°C) label_vial->store

Caption: Workflow for preparing a primary stock solution.

Storage and Stability of Stock Solutions

The long-term stability of stock solutions is paramount for the integrity of a compound library and the success of research projects.[1][17] Several factors can influence chemical stability, including temperature, light, humidity, and oxygen.[18][19]

Recommended Storage Conditions
  • Long-Term Storage: For long-term viability, primary stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed vials.[15] Storage at -20°C is often sufficient for stability up to 3 years for many compounds, while -80°C provides enhanced protection.[15]

  • Protection from Light: Store solutions in amber vials or in a dark freezer to prevent photodegradation, a common issue for organic molecules.[18]

  • Moisture Prevention: DMSO is hygroscopic and can absorb atmospheric moisture, which can dilute the sample and cause compound degradation or precipitation upon freezing.[20] Ensure vials are tightly capped and consider storing them in a desiccated environment.[20]

The Critical Role of Aliquoting

Repeated freeze-thaw cycles are a major cause of compound degradation.[17] Water absorbed by DMSO can freeze into ice crystals, potentially damaging the solubilized compound, while temperature fluctuations can accelerate degradation reactions.[20]

Protocol II: Aliquoting for Optimal Stability

  • Immediately after preparing the primary stock solution, divide it into smaller, single-use volumes (e.g., 10-50 µL) in appropriately sized, tightly sealed vials (e.g., polypropylene tubes).

  • Label each aliquot identically to the primary stock.

  • Store the aliquots at -20°C or -80°C.

  • For an experiment, remove only one aliquot from the freezer, thaw it completely at room temperature, and use it. Discard any unused portion of the thawed aliquot to avoid re-freezing.

dot

G cluster_workflow Storage and Dilution Workflow primary Primary Stock (e.g., 10 mM in DMSO) aliquot Aliquot into Single-Use Volumes primary->aliquot storage Long-Term Storage (-20°C / -80°C) aliquot->storage thaw Thaw ONE Aliquot storage->thaw As needed dilute Prepare Working Solution (e.g., 10 µM in Assay Buffer) thaw->dilute discard Discard Unused Portion thaw->discard Avoid re-freezing assay Use in Experiment dilute->assay

Caption: Recommended workflow from stock to experiment.

Protocol III: Preparation of Aqueous Working Solutions

For most biological or cell-based assays, the DMSO stock solution must be diluted into an aqueous buffer. This step must be handled carefully, as the compound may have low aqueous solubility, leading to precipitation.

  • Thawing: Remove a single aliquot of the primary stock from the freezer and allow it to thaw completely at room temperature. Centrifuge the vial briefly to collect the contents at the bottom.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution. First, dilute the high-concentration DMSO stock into your assay buffer. Pipette the DMSO stock directly into the buffer while vortexing the buffer tube to ensure rapid mixing and minimize precipitation.

  • Final Dilution: Perform the final dilution to the desired working concentration in the assay medium.

  • Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If observed, the concentration may be above the compound's kinetic solubility limit in that specific medium. Consider lowering the final concentration or adjusting the protocol.

  • Use Immediately: Aqueous solutions of small molecules are often much less stable than DMSO stocks.[4] It is best practice to prepare working solutions fresh for each experiment and use them immediately.[1]

Validation and Quality Control

A robust experimental design includes measures to validate the integrity of key reagents.

  • Visual Inspection: Always check solutions for precipitation or color changes before use.[1]

  • Concentration Verification: For long-term studies or cGMP environments, the concentration and purity of stock solutions should be periodically verified using analytical methods such as HPLC-UV or LC-MS.[21] This practice confirms that no significant degradation has occurred over time.[4]

  • Functional Assays: The ultimate test of a stock solution's viability is its consistent performance in a validated functional assay.

References

  • ResearchGate. (2023). Why to perform stock solution stability? [Online] Available at: [Link]

  • PubChem. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. [Online] Available at: [Link]

  • PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). [Online] Available at: [Link]

  • Wisdomlib. (2025). Stock solution stability: Significance and symbolism. [Online] Available at: [Link]

  • Loba Chemie. (n.d.). N-ETHYL PIPERAZINE (CAS 5308-25-8). [Online] Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Online] Available at: [Link]

  • Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives.
  • Captivate Bio. (n.d.). SMALL MOLECULES. [Online] Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Online] Available at: [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Online] Available at: [Link]

  • AGF. (2025). Top 5 Factors Affecting Chemical Stability. [Online] Available at: [Link]

  • ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. [Online] Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Online] Available at: [Link]

  • The Science Blog. (2023). A Guide To Preparing & Handling Chemical Solutions. [Online] Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. [Online] Available at: [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. [Online] Available at: [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Online] Available at: [Link]

  • EURL-SRM. (n.d.). Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. [Online] Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-[1-(4-Chlorophenyl)ethyl]piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-[1-(4-Chlorophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-alkylation reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain a high-purity final product.

I. Understanding the Core Reaction: N-Alkylation of Piperazine

The synthesis of this compound typically involves the nucleophilic substitution of a suitable leaving group on the 1-(4-chlorophenyl)ethyl moiety by one of the secondary amine nitrogens of piperazine. The most common precursor for the electrophile is 1-(4-chlorophenyl)ethyl chloride.

The primary challenge in this synthesis is achieving selective mono-alkylation. Piperazine possesses two nucleophilic secondary amine groups, making it susceptible to di-alkylation, where both nitrogen atoms react with the electrophile. This leads to the formation of the undesired 1,4-bis[1-(4-chlorophenyl)ethyl]piperazine, which can significantly reduce the yield of the target compound and complicate purification.

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses the most frequently encountered issues during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Overall Conversion of Starting Materials

Symptom: Significant amounts of unreacted piperazine and/or 1-(4-chlorophenyl)ethyl chloride remain after the expected reaction time.

Potential Cause Explanation Recommended Solution
Insufficient Reaction Temperature The activation energy for the N-alkylation is not being met, resulting in a slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or LC-MS. For many piperazine alkylations, temperatures between 50-80°C are effective.[1]
Poor Quality of Alkylating Agent The 1-(4-chlorophenyl)ethyl chloride may have degraded, especially if it is old or has been improperly stored. This precursor can be susceptible to hydrolysis or elimination reactions.Verify the purity of the 1-(4-chlorophenyl)ethyl chloride by NMR or GC-MS before use. If necessary, synthesize it fresh by reacting 1-(4-chlorophenyl)ethanol with a chlorinating agent like thionyl chloride.
Inadequate Base The base is crucial for neutralizing the HCl formed during the reaction and for deprotonating piperazine to enhance its nucleophilicity. An insufficient amount or a weak base may stall the reaction.[2][3]Use at least 2-3 equivalents of a suitable inorganic base like anhydrous potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (TEA).[1] Ensure the base is anhydrous, as water can interfere with the reaction.
Solvent Issues The choice of solvent can significantly impact the solubility of reactants and the reaction rate.[2]Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices for this type of reaction as they can dissolve the reactants and facilitate the SN2 reaction.[1]
Issue 2: Predominance of Di-Alkylated Side Product

Symptom: The primary product observed is 1,4-bis[1-(4-chlorophenyl)ethyl]piperazine, with a low yield of the desired mono-alkylated product.

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry Using an equimolar ratio or an excess of the alkylating agent dramatically increases the probability of the second nitrogen reacting.[2]The most effective strategy to favor mono-alkylation is to use a large excess of piperazine (e.g., 5-10 equivalents) relative to the 1-(4-chlorophenyl)ethyl chloride.[2] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.
High Reaction Temperature or Prolonged Reaction Time Elevated temperatures and longer reaction times can provide the necessary energy for the less reactive mono-alkylated piperazine to undergo a second alkylation.[2]Lower the reaction temperature to decrease the rate of the second alkylation.[2] Monitor the reaction closely and stop it once the starting alkylating agent is consumed to prevent further reaction.
Concentration of Alkylating Agent A high initial concentration of the alkylating agent can lead to localized areas of excess, promoting di-alkylation.Add the 1-(4-chlorophenyl)ethyl chloride solution dropwise over an extended period to the stirred piperazine solution. This maintains a low, steady concentration of the electrophile.[2][3]
Use of a Protecting Group Direct alkylation of unprotected piperazine can be challenging to control.For a more controlled synthesis, consider using a mono-protected piperazine derivative, such as N-Boc-piperazine.[4] After alkylation of the unprotected nitrogen, the Boc group can be easily removed under acidic conditions.[4][5]
Issue 3: Formation of Quaternary Ammonium Salts

Symptom: The product is highly water-soluble and difficult to extract into organic solvents, suggesting the formation of a quaternary ammonium salt.

Potential Cause Explanation Recommended Solution
Over-Alkylation The nitrogen of the mono-alkylated product can be further alkylated, leading to a positively charged quaternary ammonium salt. This is more likely with highly reactive alkylating agents.This is a less common side reaction in this specific synthesis but can be minimized by following the strategies to prevent di-alkylation, such as using an excess of piperazine and controlling the addition of the alkylating agent.[6]
Incorrect Work-up pH If the aqueous layer is acidic during extraction, the desired product will be protonated and remain in the aqueous phase.During the work-up, ensure the aqueous layer is made basic (pH > 10) with a suitable base like NaOH before extracting with an organic solvent. This will ensure the product is in its free base form and is soluble in the organic layer.
Issue 4: Difficulty in Product Purification

Symptom: The crude product is an oil that is difficult to crystallize, and column chromatography yields fractions containing a mixture of the desired product and impurities.

Potential Cause Explanation Recommended Solution
Similar Polarity of Products The mono- and di-alkylated products can have very similar polarities, making their separation by silica gel chromatography challenging.[6]Optimize the solvent system for column chromatography. A gradient elution from a non-polar eluent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes or dichloromethane/methanol) may be necessary. Consider using a different stationary phase, such as alumina, if silica is ineffective.
Residual Piperazine The large excess of piperazine used to promote mono-alkylation can be difficult to remove completely.Most of the excess piperazine can be removed by washing the organic layer with water or brine during the work-up. A final acid wash (e.g., dilute HCl) can also help remove residual basic impurities, but be sure to re-basify and extract again to recover any product that may have partitioned into the acidic aqueous layer.
Formation of Salts The product may have formed a salt with the acid generated during the reaction, altering its solubility and chromatographic behavior.Ensure the crude product is in its free base form before purification. This can be achieved by a basic aqueous wash before concentrating the organic layer.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for this synthesis?

A1: With an optimized procedure using a large excess of piperazine, yields for the mono-alkylated product can range from 60% to over 80%. However, without careful control, yields can be significantly lower due to the formation of the di-alkylated byproduct.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or GC analysis.

Q3: Is it better to use 1-(4-chlorophenyl)ethyl chloride or the corresponding bromide?

A3: While both can be used, alkyl bromides are generally more reactive than alkyl chlorides. This increased reactivity could potentially lead to a higher proportion of di-alkylation. Therefore, 1-(4-chlorophenyl)ethyl chloride is often a suitable choice for better control over the reaction.

Q4: Can I use a different base, such as sodium hydride (NaH)?

A4: While strong bases like NaH can be used in some N-alkylation reactions, they are generally not recommended for this synthesis.[3] NaH is a very strong, non-selective base that could deprotonate the mono-alkylated product, making it more nucleophilic and increasing the rate of di-alkylation. Milder bases like K₂CO₃ or TEA are preferred.[2][3]

Q5: My reaction seems to have stalled. What should be my first troubleshooting step?

A5: First, check the integrity of your reagents, especially the alkylating agent and the base. Ensure the base is anhydrous. If the reagents are of good quality, then consider incrementally increasing the reaction temperature while monitoring by TLC.

IV. Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-alkylated product.

Materials:

  • Piperazine (10 equivalents)

  • 1-(4-Chlorophenyl)ethyl chloride (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3 equivalents)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperazine (10 eq.) and anhydrous potassium carbonate (3 eq.) to anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring vigorously, add a solution of 1-(4-chlorophenyl)ethyl chloride (1 eq.) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature over a period of 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and monitor its progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in dichloromethane and wash with water (3 x) to remove the excess piperazine.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure this compound.

V. Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis.

TroubleshootingWorkflow cluster_issues Identify Primary Issue cluster_solutions_lc Solutions for Low Conversion cluster_solutions_da Solutions for Di-Alkylation cluster_solutions_pi Solutions for Purification Start Low Yield of This compound Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis LowConversion High Starting Material (Low Conversion) Analysis->LowConversion Unreacted SMs DiAlkylation High Di-Alkylated Byproduct Analysis->DiAlkylation Major byproduct PurificationIssue Purification Difficulties Analysis->PurificationIssue Complex mixture CheckReagents Verify Reagent Quality (Alkyl Halide, Base) LowConversion->CheckReagents IncreaseTemp Increase Temperature LowConversion->IncreaseTemp CheckBase Optimize Base (Stoichiometry, Type) LowConversion->CheckBase ExcessPiperazine Increase Piperazine Excess (5-10 eq.) DiAlkylation->ExcessPiperazine SlowAddition Slow Dropwise Addition of Alkyl Halide DiAlkylation->SlowAddition LowerTemp Lower Reaction Temperature DiAlkylation->LowerTemp ProtectingGroup Use N-Boc-Piperazine DiAlkylation->ProtectingGroup OptimizeChroma Optimize Chromatography (Solvent, Gradient) PurificationIssue->OptimizeChroma BasicWorkup Ensure Basic Work-up (Free Base Form) PurificationIssue->BasicWorkup AqueousWash Thorough Aqueous Washes (Remove excess piperazine) PurificationIssue->AqueousWash Success Optimized Yield and Purity CheckReagents->Success IncreaseTemp->Success CheckBase->Success ExcessPiperazine->Success SlowAddition->Success LowerTemp->Success ProtectingGroup->Success OptimizeChroma->Success BasicWorkup->Success AqueousWash->Success

Caption: Troubleshooting workflow for low yield synthesis.

VI. References

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Ibrahim, T. H. (2017). Answer to "Procedure for N-alkylation of Piperidine?". ResearchGate. Retrieved from [Link]

  • Peruncheralathan, S., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 56(17), 7047-7057. Retrieved from [Link]

  • Zader, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. Retrieved from [Link]

  • Dayalan, A., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 22(7), 5041-5046.

Sources

Technical Support Center: Strategies to Improve the Yield of Chlorophenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chlorophenylpiperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to optimize the yield and purity of chlorophenylpiperazine derivatives. This resource is structured to address common challenges and frequently asked questions encountered during synthesis, grounded in established chemical principles and validated methodologies.

Introduction to Chlorophenylpiperazine Synthesis

Chlorophenylpiperazines are a critical class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of numerous pharmaceuticals, particularly psychoactive agents.[1][2][3][4] The successful synthesis of these molecules with high yield and purity is paramount for efficient drug development pipelines. The most prevalent synthetic routes involve N-arylation of a piperazine ring with a chlorophenyl halide. This guide will primarily focus on troubleshooting and optimizing the widely employed Buchwald-Hartwig amination, along with addressing challenges in related synthetic approaches.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My Buchwald-Hartwig amination reaction is showing low to no conversion of the aryl chloride. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Buchwald-Hartwig amination is a frequent issue stemming from several factors related to the catalytic system and reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing effectively to Pd(0).[5][6]

    • Solution: While the reaction is not overly sensitive to oxygen, ensuring a properly inert atmosphere (Argon or Nitrogen) can protect the catalyst.[7] Consider using a Pd(0) source directly, like Pd₂(dba)₃, or a pre-formed catalyst to bypass the in-situ reduction step.[5]

  • Poor Ligand Choice: The selection of the phosphine ligand is critical and substrate-dependent. For the N-arylation of piperazine, especially with less reactive aryl chlorides, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often more effective than older generation ligands such as BINAP or DPEphos.[7][8]

    • Solution: Screen a panel of ligands. For sterically hindered or electron-rich aryl chlorides, bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step.[9]

  • Inappropriate Base: The base is crucial for the deprotonation of the amine and regeneration of the catalyst. Weaker bases like K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[6][7]

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used and often give the best results.[7] However, be mindful of base-sensitive functional groups on your substrates.

  • Solvent and Temperature Issues: The insolubility of reagents at the reaction temperature can halt the reaction. Many N-arylations require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[7]

    • Solution: Ensure your starting materials are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature. If solubility is an issue, consider a different solvent system. A gradual increase in reaction temperature can also improve conversion rates.

Q2: I'm observing a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I improve the selectivity for mono-arylation?

A2: The formation of the bis-arylated product is a common selectivity challenge. Several strategies can be employed to favor the desired mono-arylated product.[7]

Strategies for Mono-arylation:

  • Control Stoichiometry: Using an excess of piperazine relative to the aryl halide is a straightforward approach to favor the mono-substituted product.[7] A 2:1 or greater ratio of piperazine to aryl halide is a good starting point.

  • Use a Protecting Group: This is a highly effective and common strategy. Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) ensures that only one nitrogen is available for arylation. The Boc group can be subsequently removed under acidic conditions.[10]

  • Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can sometimes reduce the formation of the disubstituted product.[10] It is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is maximized.

Q3: My synthesized chlorophenylpiperazine is difficult to purify by column chromatography. It streaks on the silica gel. What can I do to improve the purification?

A3: The basic nature of the piperazine nitrogen can cause streaking on acidic silica gel. Modifying the mobile phase can significantly improve the chromatographic separation.

Purification Solutions:

  • Addition of a Basic Modifier:

    • Triethylamine: Adding a small amount (0.1-1%) of triethylamine to your eluent system (e.g., hexane/ethyl acetate) can neutralize the acidic sites on the silica gel, leading to improved peak shape.[10]

    • Ammonia: A mobile phase containing a small amount of ammonium hydroxide (e.g., in methanol) can also be effective for highly polar piperazine derivatives.[10]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to chlorophenylpiperazine?

A1: The most common synthetic routes include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., chlorobenzene derivative) and piperazine. This method is known for its broad substrate scope and functional group tolerance.[11][12][13]

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and piperazine. This method often requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination but can be effective, particularly for electron-deficient aryl halides.[10]

  • Reaction of a Dichloroaniline with Bis(2-chloroethyl)amine: This is a classical method where a substituted aniline is reacted with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring.[12][14][15]

  • Reductive Amination: This involves the reaction of an aniline with a bis(2-haloethyl)amine derivative or the reaction of a pre-formed arylpiperazine with an aldehyde or ketone in the presence of a reducing agent.[10][16]

Q2: How do I choose the best synthetic route?

A2: The choice of synthetic route depends on several factors:

  • Substrate Scope and Functional Group Tolerance: Buchwald-Hartwig amination generally offers the broadest scope.[11]

  • Reaction Conditions: Ullmann condensations often require high temperatures, while reductive amination can proceed under milder conditions.[10]

  • Cost and Availability of Starting Materials: The cost of catalysts, ligands, and starting materials should be considered, especially for large-scale synthesis.[10]

  • Scale of the Reaction: For industrial applications, factors like catalyst loading, cost, and ease of purification are critical.[8][17]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques should be used to confirm the identity and purity of your synthesized chlorophenylpiperazine:

  • Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying the product and any impurities.[18][19][20]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the final product's identity.

    • Infrared (IR) Spectroscopy: Can be used to identify functional groups and for comparison with reference spectra.[2]

  • Melting Point Analysis: A sharp melting point range for a solid product is a good indicator of purity.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Aryl Chlorides with Piperazine
ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ.[5]
Ligand XPhos, RuPhos, or BrettPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich monophosphine ligands are generally effective for aryl chlorides.[7][9]
Base NaOtBu (1.2-1.5 eq.) or K₃PO₄ (2.0 eq.)NaOtBu is a strong base that often leads to faster reactions. K₃PO₄ is a milder alternative.[6][7]
Solvent Toluene or Dioxane (anhydrous)These are common, non-polar aprotic solvents for this reaction.[7]
Temperature 80-110 °CHigher temperatures are often required for less reactive aryl chlorides.[7]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.[7]
General Protocol for Buchwald-Hartwig Amination using N-Boc-Piperazine
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 eq.), N-Boc-piperazine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the catalyst and ligand to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst pd2_aryl Ar-Pd(II)-X(L) Oxidative Adduct pd0->pd2_aryl Oxidative Addition pd2_amine [Ar-Pd(II)-NHR'R''](L)X⁻ Amine Complex pd2_aryl->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)-NR'R''(L) Amido Complex pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Aryl-Piperazine hx_salt [Base-H]⁺X⁻ aryl_halide Aryl-X amine Piperazine (HNR'R'') base Base

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.[6][9][21]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Chlorophenylpiperazine Synthesis check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_selectivity Is Bis-Arylation a Problem? start->check_selectivity solution_catalyst Screen Ligands Use Pd(0) Source or Pre-catalyst Change Base (e.g., NaOtBu) check_catalyst->solution_catalyst solution_conditions Increase Temperature Ensure Reagent Solubility Verify Inert Atmosphere check_conditions->solution_conditions solution_selectivity Use Excess Piperazine Employ N-Boc Protection Reduce Reaction Time/Temp check_selectivity->solution_selectivity end Improved Yield solution_catalyst->end solution_conditions->end solution_selectivity->end

Sources

Technical Support Center: Interpreting the Mass Spectrum of 1-[1-(4-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 1-[1-(4-Chlorophenyl)ethyl]piperazine. This document, prepared for researchers and drug development professionals, provides in-depth answers to common questions regarding the interpretation of its electron ionization (EI) mass spectrum. As Senior Application Scientists, our goal is to explain the causality behind the fragmentation, ensuring you can confidently identify this molecule and troubleshoot your experiments.

Frequently Asked Questions (FAQs)
Q1: What should I look for to identify the molecular ion peak of this compound?

A1: Identifying the molecular ion (M⁺˙) is the critical first step. For this compound (C₁₂H₁₇ClN₂), the key is to look for a pair of peaks corresponding to the two stable isotopes of chlorine.

  • Expected m/z: The monoisotopic mass is approximately 224.11 Da. Therefore, you should look for a peak at m/z 224 , which corresponds to the molecule containing the ³⁵Cl isotope.

  • The Chlorine Isotope Pattern: A definitive characteristic of a chlorine-containing compound is the presence of an "M+2" peak. You must observe a second peak at m/z 226 , corresponding to the ³⁷Cl isotope. The relative abundance of the m/z 224 peak to the m/z 226 peak should be approximately 3:1 . This isotopic signature is a powerful confirmation of the molecular ion.[1]

In electron ionization (EI), the molecular ion peak may be weak or even absent if the molecule is particularly fragile and fragments rapidly.[2][3] If it's missing, you will need to infer the molecular weight from the fragmentation pattern.

cluster_M Molecular Ion (M⁺˙) M_ion C₁₂H₁₇³⁵ClN₂⁺˙ m/z = 224 M2_ion C₁₂H₁₇³⁷ClN₂⁺˙ m/z = 226 Molecule This compound Electron_Impact 70 eV Electron Impact Molecule->Electron_Impact -e⁻ Electron_Impact->M_ion ~75% Abundance Electron_Impact->M2_ion ~25% Abundance

Caption: Formation of the molecular ion and its chlorine isotope pattern.

Q2: I see a very intense peak at m/z 139. What is this fragment and why is it so abundant?

A2: The peak at m/z 139 (accompanied by its isotopic partner at m/z 141) is the most characteristic fragment for this molecule and is very likely the base peak of the spectrum. Its high abundance is due to the formation of a highly stable carbocation.

This fragment results from benzylic cleavage , an energetically favorable fragmentation process that involves the breaking of the bond beta (β) to the aromatic ring.[4][5] In this case, the C-N bond between the ethyl bridge and the piperazine ring cleaves.

  • Mechanism: The cleavage is driven by the stability of the resulting 1-(4-chlorophenyl)ethyl cation. This cation is stabilized by resonance with the aromatic ring.

  • Resulting Ion: The fragment has the structure [CH(C₆H₄Cl)CH₃]⁺. The high stability of this ion means it is formed in large quantities, resulting in a tall peak in the spectrum.[3] The uncharged piperazine radical that is also formed is not detected by the mass spectrometer.

M_ion Molecular Ion [C₁₂H₁₇ClN₂]⁺˙ m/z = 224/226 Fragment_139 Benzylic Cation [C₈H₈Cl]⁺ m/z = 139/141 (Base Peak) M_ion->Fragment_139 Cleavage Radical_Pip Piperazine Radical [C₄H₉N₂]• (Not Detected) M_ion->Radical_Pip Cleavage

Caption: Benzylic cleavage leading to the stable m/z 139/141 fragment.

Q3: Are there characteristic fragments from the piperazine ring I should expect to see?

A3: Yes, the piperazine ring itself produces a well-known fragmentation pattern. The most common pathway is alpha-cleavage , a signature fragmentation for amines and ethers.[6][7] This process involves the cleavage of a bond adjacent to a heteroatom (in this case, nitrogen), which helps to stabilize the resulting positive charge.[8]

  • Mechanism: For N-substituted piperazines, alpha-cleavage typically involves the homolytic cleavage of a C-C bond within the ring, adjacent to the nitrogen atom. This is often followed by the loss of a radical to form a stable iminium ion.

  • Expected Fragment: A common fragment observed for many substituted piperazines is found at m/z 85 . This corresponds to the [C₄H₉N₂]⁺ ion, formed by cleavage of the bond between the piperazine ring and the substituent, followed by rearrangement and cleavage within the ring structure itself.[9][10] While the benzylic fragment at m/z 139 is expected to be more abundant, the presence of m/z 85 is a strong confirmation of the piperazine moiety.

M_ion Molecular Ion [C₁₂H₁₇ClN₂]⁺˙ m/z = 224/226 Fragment_85 Piperazine Fragment [C₄H₉N₂]⁺ m/z = 85 M_ion->Fragment_85 Cleavage Radical_Sub Substituent Radical [C₈H₈Cl]• (Not Detected) M_ion->Radical_Sub Cleavage

Caption: Alpha-cleavage leading to a characteristic piperazine fragment.

Troubleshooting Guide
Q: Why don't I see a molecular ion peak at m/z 224?

A: The absence of a molecular ion peak is a common issue in EI-MS, especially for molecules with labile bonds.[2]

  • High Fragmentation Energy: The 70 eV used in standard EI-MS is a large amount of energy, which can cause the molecular ion to fragment completely before it reaches the detector.[2] The benzylic C-N bond in your molecule is particularly susceptible to rapid cleavage.

  • Solution: If identification is difficult, consider using a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).[9] These methods impart less energy to the molecule, increasing the likelihood that the molecular ion (or a protonated version, [M+H]⁺) will remain intact.

Q: I see a peak at m/z 111. What could this be?

A: A peak at m/z 111 (with its M+2 partner at m/z 113) likely corresponds to the chlorophenyl cation [C₆H₄Cl]⁺ . This fragment is formed by the cleavage of the bond between the aromatic ring and the ethyl side chain. While this cleavage is less favorable than the benzylic cleavage that forms the m/z 139 fragment, it is still a plausible pathway.

Data Summary: Key Ions
m/z (³⁵Cl / ³⁷Cl)Proposed Ion StructureFragmentation PathwayNotes
224 / 226[C₁₂H₁₇ClN₂]⁺˙Molecular IonMay be weak or absent in EI-MS.
139 / 141 [C₈H₈Cl]⁺ Benzylic Cleavage Expected Base Peak. Highly stable cation.
111 / 113[C₆H₄Cl]⁺Cleavage of ethyl side-chainConfirms chloro-aromatic structure.
85[C₄H₉N₂]⁺Alpha-Cleavage of RingCharacteristic fragment of N-substituted piperazines.
Experimental Protocol: Standard GC-MS Method

For reproducible analysis of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., Methanol, Dichloromethane) to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions as necessary to reach a final concentration of 1-10 µg/mL.

2. GC Parameters:

  • Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase at 20 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.

3. MS Parameters:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40 - 450.

4. Data Analysis:

  • Identify the peak corresponding to the analyte based on its retention time.
  • Extract the mass spectrum for the peak.
  • Compare the experimental spectrum to the fragmentation patterns described in this guide and/or a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).[11]
References
  • General Fragmentation Modes. (n.d.). Google Cloud.
  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate.
  • Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. (1999). PubMed.
  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报 (Journal of Chinese Mass Spectrometry Society).
  • Interpretation of mass spectra. (n.d.). Google Cloud.
  • Mass Spectrometry: Fragmentation. (n.d.). Google Cloud.
  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016, January 28). YouTube.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Alpha (α) Cleavage. (n.d.). Chemistry Steps.
  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. (n.d.). Der Chemica Sinica.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Google Cloud.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PubMed Central.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • 12.3 Mass Spectrometry of Some Common Functional Groups. (2023, September 20). Organic Chemistry.

Sources

Technical Support Center: Navigating Solubility Challenges with 1-[1-(4-Chlorophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[1-(4-Chlorophenyl)ethyl]piperazine is a chemical scaffold of interest in contemporary drug discovery. However, its promising biological activities are often hampered by a significant experimental hurdle: poor aqueous solubility. This guide serves as a dedicated resource for researchers, providing in-depth, practical solutions to overcome these solubility issues in various assay formats. As Senior Application Scientists, we have curated this information to not only offer protocols but to also explain the fundamental principles behind them, ensuring your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the underlying cause?

The precipitation of this compound in aqueous solutions is primarily due to its molecular structure. The presence of the 4-chlorophenyl group imparts a high degree of lipophilicity (fat-solubility) to the molecule, causing it to resist dissolving in water-based buffers.

Furthermore, this compound is a dibasic molecule, meaning it has two nitrogen atoms in the piperazine ring that can accept protons. The tendency of these nitrogens to be protonated is described by their pKa values. While the exact pKa of this specific molecule may not be readily published, the pKa values for the parent piperazine molecule are approximately 5.7 and 9.8. At a neutral pH of 7, the piperazine ring will be partially protonated, which can aid in solubility. However, the strong hydrophobic nature of the chlorophenyl group often counteracts this effect, leading to precipitation.

Q2: What is the universally recommended first step for solubilizing this compound for an in vitro assay?

The most reliable initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful solubilizing capabilities and compatibility with most assay formats when used at low final concentrations.

  • Weighing the Compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance.

  • Calculating the Solvent Volume: Determine the required volume of DMSO to achieve a 10 mM concentration. The formula for this calculation is:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can also be beneficial for compounds that are slow to dissolve.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound over time.

G cluster_workflow Stock Solution Workflow A Weigh Compound B Add DMSO A->B Calculate Volume C Vortex/Sonicate B->C Ensure Dissolution D Aliquot & Store at -20°C C->D Prevent Degradation

Caption: Workflow for preparing a DMSO stock solution.

Q3: My assay is sensitive to organic solvents. What are my options for minimizing the final DMSO concentration?

When assays are sensitive to DMSO, several alternative solubilization strategies can be employed. The choice of method depends on the specific constraints of your experiment.

Leveraging the basic nature of the piperazine moiety is a powerful technique. By lowering the pH of the buffer, you can increase the protonation of the nitrogen atoms, thereby enhancing the molecule's aqueous solubility. The Henderson-Hasselbalch equation can be used to estimate the charge state of the molecule at a given pH. A buffer with a pH at least 2 units below the pKa of the piperazine nitrogens will ensure full protonation and maximal solubility.

For assays that can tolerate small amounts of solvents other than DMSO, a range of biocompatible co-solvents can be used. These agents reduce the polarity of the aqueous buffer, making it more favorable for the lipophilic compound to dissolve.

Co-solventTypical Starting ConcentrationKey Considerations
Ethanol 1-5% (v/v)Can sometimes cause protein denaturation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 5-10% (v/v)Generally well-tolerated by cells, but can be viscous.
Propylene Glycol 1-5% (v/v)A common vehicle in pharmaceutical formulations.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Prepare a Molar Excess: Prepare a solution of HP-β-CD in your assay buffer. A 5-10 fold molar excess of HP-β-CD to your compound is a good starting point.

  • Add the Compound: Add the this compound (ideally from a small volume of a concentrated organic stock to avoid insolubility at the start) to the HP-β-CD solution.

  • Incubate and Mix: Vortex the mixture and incubate it at room temperature for 1-2 hours, or overnight at 4°C with gentle agitation, to allow for the formation of the inclusion complex.

  • Filter (Optional): If any undissolved particulate remains, filter the solution through a 0.22 µm syringe filter before use in your assay.

G start Assay Sensitive to DMSO? ph_adjust pH Adjustment Lower buffer pH to protonate piperazine. start->ph_adjust Is pH change tolerated? cosolvent Use Co-solvents Ethanol, PEG 400, Propylene Glycol. start->cosolvent Are other solvents tolerated? cyclodextrin Use Cyclodextrins Encapsulate with HP-β-CD. start->cyclodextrin Need highest biocompatibility? end_node Proceed with Assay ph_adjust->end_node cosolvent->end_node cyclodextrin->end_node

Caption: Decision tree for selecting a solubilization strategy.

Q4: How can I be certain that my compound is fully dissolved and not just a fine suspension?

Visual clarity can be deceptive. A solution may appear clear to the naked eye but still contain nano-sized particles that can significantly impact assay results.

  • Visual Inspection (Tyndall Effect): Shine a laser pointer through the solution in a dark room. If the beam is visible, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam's path.

  • Dynamic Light Scattering (DLS): This is a highly sensitive technique that measures the size distribution of particles in a solution. It can definitively distinguish between a true solution and a colloidal suspension.

MethodProsCons
Visual Inspection Quick, easy, and requires no special equipment.Not sensitive to very small particles.
Dynamic Light Scattering (DLS) Highly sensitive and quantitative.Requires specialized instrumentation.
UV-Vis Spectrophotometry Can detect scattering at non-absorbing wavelengths.Indirect and can be influenced by other factors.
Q5: I've managed to dissolve the compound, but my assay results are inconsistent. Could this still be a solubility-related issue?

Yes, even after achieving initial dissolution, poor solubility can manifest in other ways that lead to inconsistent data.

  • Precipitation Over Time: The compound may be kinetically soluble, meaning it dissolves initially but will precipitate out over the course of a longer assay incubation.

  • Adsorption to Plastics: Highly lipophilic compounds have a tendency to stick to the surfaces of plastic labware, such as pipette tips and microplates. This can lead to a significant reduction in the actual concentration of the compound in your assay.

  • Inaccurate Concentrations: If the compound is not fully dissolved in the stock solution, all subsequent dilutions will have an unknown and lower-than-expected concentration.

  • Use Low-Binding Labware: Whenever possible, use microplates and pipette tips specifically designed to minimize compound binding.

  • Include a Pre-incubation Step: Before adding your cells or other biological reagents, pre-incubate the compound in the assay buffer for a period of time to check for any precipitation.

  • Incorporate Solubility Checks: Regularly verify the concentration of your stock solutions using an appropriate analytical method, such as HPLC-UV.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Capriotti, K., & Capriotti, J. A. (2014). Dimethyl sulfoxide: history, chemistry, and clinical utility in dermatology. Journal of Clinical and Aesthetic Dermatology, 7(9), 24-26. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

reducing experimental variability in 1-[1-(4-Chlorophenyl)ethyl]piperazine assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-[1-(4-Chlorophenyl)ethyl]piperazine Assays

A Senior Application Scientist's Guide to Reducing Experimental Variability

Welcome to the technical support center for assays involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. As your application scientist, my goal is to provide you with not just solutions, but also the underlying rationale to empower you to design robust and reproducible experiments.

Part 1: Compound Handling and Stock Solution Preparation

Variability often begins with the very first step: how the compound is handled and prepared. This compound, like many piperazine derivatives, has specific solubility and stability characteristics that must be respected.

Q1: My initial stock solution of this compound is cloudy or has visible precipitate. What is happening and how can I fix it?

A1: This is a classic sign of poor solubility or compound precipitation. The piperazine moiety in the compound is basic, meaning its solubility is highly dependent on pH. In neutral or aqueous solutions, it may not be fully protonated, leading to aggregation and precipitation.

Causality: The two nitrogen atoms in the piperazine ring can accept protons. At a pH below its pKa, the molecule will be protonated and carry a positive charge, which significantly enhances its solubility in polar solvents like water or DMSO. If the solvent is not acidic enough, or if you dilute a DMSO stock into a neutral aqueous buffer too quickly, the compound can crash out of solution.

Troubleshooting Protocol: Preparing a Stable Stock Solution

  • Solvent Selection: For a primary stock, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO carried into your final assay.

  • Weighing: Use a calibrated analytical balance and weigh out the compound in a chemical fume hood.

  • Solubilization:

    • Add the calculated volume of DMSO to your vial.

    • Vortex vigorously for 2-3 minutes.

    • If solubility remains an issue, gentle warming in a water bath (37°C) for 5-10 minutes can be effective. Do not boil.

    • Sonication for 5-10 minutes in a bath sonicator is another excellent method to break up aggregates and enhance dissolution.

  • pH Adjustment (for aqueous stocks): If preparing an aqueous stock is necessary, use a buffer with a pH of 5.0-6.0 or add a small amount of 0.1 M HCl to protonate the piperazine nitrogens. Always check the final pH.

  • Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Part 2: Assay Plate and Reagent-Related Variability

Once you have a stable stock solution, the next critical phase is the assay itself. High well-to-well variability is a common complaint that can often be traced back to preparation and pipetting.

Q2: I am observing significant "edge effects" and high CVs (>15%) across my 96-well plate. What are the likely causes?

A2: Edge effects—where the outer wells of a plate behave differently from the inner wells—are typically caused by differential evaporation and temperature gradients during incubation. High Coefficients of Variation (CVs) across the plate often point to issues with reagent mixing or pipetting accuracy.

Causality: The outer wells of a microplate have a larger surface area exposed to the ambient environment, leading to faster evaporation. This concentrates the reagents in those wells, altering the reaction kinetics. Temperature gradients from an uneven incubator surface can have a similar effect.

Workflow for Minimizing Plate-Based Variability

The following workflow is designed to be a self-validating system to minimize these common sources of error.

Caption: Workflow for minimizing plate variability.

Best Practices Embedded in the Workflow:

  • Evaporation Control: Filling the outer wells or a surrounding moat with liquid creates a vapor barrier, significantly reducing evaporation from the experimental wells.[1][2][3] This is one of the most effective methods to combat edge effects.

  • Temperature Homogeneity: Allowing the plate to rest at room temperature before incubation lets cells settle evenly and minimizes thermal gradients when the plate is moved to a 37°C incubator.[4][5]

  • Consistent Solvent Concentration: High or variable concentrations of DMSO can be toxic to cells or interfere with assay chemistry.[6][7][8] Preparing dilutions in a separate plate and then transferring a fixed volume ensures the final DMSO concentration is uniform across all wells.

  • Pipetting and Mixing: Use of a separate dilution plate allows for thorough mixing at each dilution step before the compound is introduced to the cells or assay reagents.[9] Final mixing on an orbital shaker ensures homogeneity within each well.

Part 3: Data Analysis and Interpretation

Inconsistent data can also arise from the way results are processed and analyzed. It's crucial to apply a systematic approach to identify outliers and fit data appropriately.

Q3: My dose-response curve is noisy, has a shallow slope, or does not reach a full plateau. How should I troubleshoot my analysis?

A3: These issues often point to problems with the selected concentration range, compound stability over the assay duration, or interference with the detection method. A poor curve fit can obscure the true potency (EC50/IC50) of your compound.

Causality:

  • Noisy Data: Can be caused by the previously mentioned issues (solubility, pipetting) or low signal-to-background in the assay.

  • Shallow Slope (Hill Slope ≠ 1.0): This can indicate complex pharmacology (e.g., multiple binding sites, partial agonism/antagonism) or an assay artifact, such as the compound precipitating at higher concentrations.

  • Incomplete Curve: If the curve doesn't plateau at the top and bottom, it means your concentration range is not wide enough to capture the full biological response.

Data Troubleshooting Decision Tree

G start Start: Dose-Response Curve looks poor q1 Is the raw data noisy? (High replicate variance) start->q1 a1 Review Parts 1 & 2: - Check compound solubility - Verify pipetting accuracy - Assess signal-to-background q1->a1 Yes q2 Does the curve reach 0% and 100% activity plateaus? q1->q2 No a1->q2 a2 Expand concentration range: - Test 2-3 logs higher and lower q2->a2 No q3 Is the Hill Slope far from -1.0 or 1.0? q2->q3 Yes end Re-fit curve with 4PL model and constrained parameters a2->end a3 Investigate mechanism: - Check for precipitation at high conc. - Consider complex pharmacology - Run compound interference checks q3->a3 Yes q3->end No a3->end

Caption: Decision tree for troubleshooting dose-response curves.

Quantitative Data Summary: Common Assay Controls

This table summarizes essential controls to include in your experiments. These controls are critical for normalizing your data and confirming the assay is performing as expected.

Control TypePurposeAcceptable ResultTroubleshooting if Failed
Negative Control Defines 0% activity (baseline). Contains vehicle (e.g., 0.5% DMSO) only.Low, consistent signal across replicates (CV < 10%).High signal suggests reagent instability or contamination.
Positive Control Defines 100% activity. A known active compound for the target.High, consistent signal (CV < 10%). Signal-to-background > 5.Low signal suggests issues with reagents, cells, or incubation time.
Solvent Test Tests for vehicle interference.Signal should be identical to the negative control.If different, the solvent concentration may be too high.[6][7][8]

Frequently Asked Questions (FAQs)

  • Q: Can I prepare my dilutions of this compound directly in aqueous assay buffer?

    • A: This is not recommended for the initial, high-concentration steps. The compound's limited aqueous solubility at neutral pH means you risk precipitation. The best practice is to perform a serial dilution in 100% DMSO first, and then dilute this series into the final assay buffer to ensure the compound stays in solution.

  • Q: My assay involves live cells. What is the maximum concentration of DMSO I should use?

    • A: As a general rule, the final concentration of DMSO in a cell-based assay should not exceed 0.5%.[6][7] Many cell lines can tolerate up to 1%, but this must be validated. Always include a "vehicle-only" control at the same final DMSO concentration as your compound wells to ensure the solvent itself is not affecting cell viability or the assay signal.

  • Q: How can I confirm that my compound is not interfering with the assay technology (e.g., fluorescence or luminescence)?

    • A: Run a counterscreen. Prepare a plate with all assay components except for the biological target (e.g., no cells, no enzyme). Add your compound across its concentration range. If you see a dose-dependent change in signal, it indicates your compound is directly interfering with the detection method.

References

  • American Society for Microbiology. (2005). Serial Dilution Protocols. [Link]

  • Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Application Note No. 326. [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). [Link]

  • ResearchGate. (2025). How to prevent the "edge effect" in 96-well microplates?[Link]

  • Kramer, J. A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 589–597. [Link]

  • Agilent. (2019). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. User Guide. [Link]

  • Biology LibreTexts. (2023). 1.18: Serial Dilutions and Standard Curves with a Microplate Reader. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • USA Scientific, Inc. (n.d.). Minimizing Edge Effect in 96-Well Plates Using CytoOne. [Link]

  • SuperMicrobiologists. (2024). Microbiology : 6 solutions to simplify your serial dilutions. [Link]

  • Kramer, J. A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 589–597. [Link]

  • Tahan, U., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Journal of Biology, 74(2), 390-394. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Phenylpiperazine Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its basicity and ability to be substituted at two distinct nitrogen atoms, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide delves into the critical structure-activity relationships (SAR) of phenylpiperazine derivatives, with a particular focus on their role as anticonvulsant agents. While the 1-[1-(4-Chlorophenyl)ethyl]piperazine core represents a significant motif, this guide synthesizes data from closely related analogues to establish a broader, more instructive SAR landscape, providing researchers with actionable insights for the rational design of novel antiepileptic drugs (AEDs).

The Phenylpiperazine Pharmacophore: Core Structure and Synthetic Strategy

The archetypal phenylpiperazine anticonvulsant consists of three key regions that can be systematically modified to modulate activity: (1) the N-Aryl Group, (2) a Linker Moiety, and (3) the N4-Substituent on the piperazine ring. Understanding the synthetic route to these compounds is fundamental to appreciating the diversity that can be achieved.

A common and effective method for synthesizing a library of these derivatives involves the alkylation of a secondary amine (such as a substituted piperazine) with a suitable electrophile, like a 2-chloro-N-phenylacetamide derivative. This approach allows for modular assembly, where different piperazines and different acetamides can be combined to rapidly generate a diverse set of final compounds for screening.[3]

G cluster_0 Step 1: Synthesis of Alkylating Agent cluster_1 Step 2: N-Alkylation A Substituted Aniline C 2-Chloro-N-(substituted-phenyl)acetamide A->C Acylation (e.g., DCM, aq. NaOH) B 2-Chloroacetyl Chloride B->C C->C_ref D Substituted Piperazine E Final Phenylpiperazine Derivative D->E Alkylation (e.g., K2CO3, Toluene)

Caption: Key SAR takeaways for phenylpiperazine anticonvulsant activity.

Comparative Data of Phenylpiperazine Derivatives in the MES Seizure Model

The following table summarizes quantitative data for a series of N-phenyl-2-(4-(substituted-phenyl)piperazin-1-yl)acetamide derivatives, showcasing the SAR principles discussed above. Activity is reported as the percentage of mice protected from tonic hindlimb extension in the MES test at a dose of 100 mg/kg.

Compound IDAnilide Ring Substituent (R¹)N4-Piperazine Substituent (R²)Anticonvulsant Activity (% Protection in MES test @ 100 mg/kg)Reference
Series 1 3-Cl [3]
33-Cl4-PhenylInactive[3]
43-Cl4-(2-Chlorophenyl)Inactive[3]
53-Cl4-(3-Chlorophenyl)Inactive[3]
123-Cl4-Methyl25% (at 0.5h)[3]
Series 2 3-CF₃ [3]
143-CF₃4-Phenyl50% (at 4h)[3]
153-CF₃4-(2-Chlorophenyl)Inactive[3]
163-CF₃4-(3-Chlorophenyl)50% (at 4h)[3]
173-CF₃4-(2,3-Dichlorophenyl)Inactive[3]
183-CF₃4-(4-Fluorophenyl)50% (at 4h)[3]
193-CF₃4-(4-Chlorophenyl)75% (at 0.5h & 4h)[3]
203-CF₃4-(4-Methoxyphenyl)50% (at 4h)[3]
223-CF₃4-BenzylInactive[3]
233-CF₃4-(2-Hydroxyethyl)Inactive[3]

Data synthesized from Obniska et al., 2015. [3]The results clearly demonstrate that the combination of a 3-CF₃ group on the anilide ring and a 4-chlorophenyl group on the piperazine nitrogen (Compound 19 ) provides the highest level of anticonvulsant protection in this series.

Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and evaluation of novel anticonvulsant agents.

Protocol 1: General Synthesis of N-(3-(Trifluoromethyl)phenyl)-2-(4-arylpiperazin-1-yl)acetamide Derivatives

This protocol is adapted from the methods used to produce the most active compounds in the comparative data table. [3] Materials:

  • 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (Alkylating agent)

  • Appropriate 4-Arylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Toluene

  • Standard laboratory glassware for reflux reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane (eluents)

Procedure:

  • Reaction Setup: To a solution of the appropriate 4-arylpiperazine (1.0 eq) in toluene, add anhydrous K₂CO₃ (2.0 eq).

  • Addition of Alkylating Agent: Add a solution of 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide (1.1 eq) in toluene dropwise to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate gradient of ethyl acetate in n-hexane as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard, well-validated method for assessing anticonvulsant efficacy against generalized tonic-clonic seizures. [2][4][5] Materials:

  • Male CF-1 mice (20-25 g)

  • Electroconvulsive shock apparatus (e.g., Ugo Basile ECT unit)

  • Corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle (e.g., 0.5% methylcellulose in water)

  • Standard AED for positive control (e.g., Phenytoin)

Procedure:

  • Animal Acclimation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House them with free access to food and water.

  • Drug Administration: Weigh each mouse and administer the test compound or vehicle via the desired route (typically intraperitoneal, i.p., or oral, p.o.). The time between administration and the MES test should correspond to the time of peak effect of the drug (e.g., 30 minutes or 1 hour).

  • Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of the mouse for local anesthesia. After a few seconds, apply a drop of 0.9% saline to improve electrical conductivity. [1][2]4. Stimulation: Place the corneal electrodes on the eyes of the restrained mouse. Deliver an alternating current electrical stimulus (Standard parameters for mice: 50 mA, 60 Hz, for 0.2 seconds ). [2][5]5. Observation & Endpoint: Immediately after the stimulus, observe the mouse for the characteristic seizure pattern. The primary endpoint is the presence or absence of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this phase. [1][2]6. Data Analysis: Calculate the percentage of animals protected in the drug-treated group compared to the vehicle-treated control group. For dose-response analysis, the ED₅₀ (the dose that protects 50% of the animals) can be calculated using probit analysis.

Conclusion and Future Perspectives

The structure-activity relationship for phenylpiperazine-based anticonvulsants is well-defined and offers a clear roadmap for drug design. The evidence strongly indicates that a potent anticonvulsant agent in this class can be achieved by combining a 3-(trifluoromethyl)phenyl group on an acetamide linker with a 4-(4-chlorophenyl)piperazine moiety. This specific combination balances electronic properties, lipophilicity, and steric factors to maximize activity in the MES model.

Future research should focus on exploring bioisosteric replacements for the acetamide linker to improve metabolic stability and on fine-tuning the substitution on the N4-aryl ring to potentially enhance selectivity for specific ion channel subtypes, such as voltage-gated sodium channels, which are a common target for AEDs. [6]By leveraging these established SAR principles, the development of next-generation AEDs with improved efficacy and safety profiles is an attainable goal.

References

  • Luszczki, J. J., & Andres-Mach, M. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Protocols. [Link]

  • Buchwald, S. L., & Mauger, C. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database, NIH. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Eurofins. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. [Link]

  • Gyan Sanchay. (n.d.). Screening Method Of Anti-Epileptic. [Link]

  • Chilin, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]

  • YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]

  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]

  • Slideshare. (n.d.). screening methods for Antiepileptic activity. [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. [Link]

  • Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

  • Kysil, A., & Csámpaia, A. (2017). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis and Anticonvulsant Activity of New. [Link]

  • El Kayal, W. M., et al. (2019). Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]. ResearchGate. [Link]

  • Patel, S. K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.